molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Cat. No.: B130855
CAS No.: 162401-62-9
M. Wt: 258.22 g/mol
InChI Key: IGFDIFLMMLWKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C12H12F2O4 and its molecular weight is 258.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368468
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-62-9
Record name 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is a key pharmaceutical intermediate, most notably in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[2][3] Beyond its role as a synthetic precursor, this benzoic acid derivative has demonstrated biological activity, showing potential in attenuating pulmonary fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 162401-62-9[1][5][6][7][8]
Molecular Formula C₁₂H₁₂F₂O₄[1][5][7][8]
Molecular Weight 258.22 g/mol [1][5][6][7][8]
Appearance White to Off-White Solid[2][9]
Melting Point 118-120 °C[2][6]
Boiling Point 356.4 ± 37.0 °C (Predicted)[6][10]
Density 1.355 ± 0.06 g/cm³ (Predicted)[2][6]
Solubility DMSO (Slightly), Methanol (Slightly)[2][6]
pKa 3.87 ± 0.10 (Predicted)[2]
SMILES C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F[1][5][8]
InChI Key IGFDIFLMMLWKKY-UHFFFAOYSA-N[5][7][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of its corresponding aldehyde.[2][10]

Protocol:

  • Dissolution: Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[2]

  • Addition of Oxidant: To the solution, add a solution of sodium chlorite (8.2 g, 75 mmol) dissolved in water (15 ml).[2]

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.[2]

  • Precipitation: Add water (300 ml) to the mixture to precipitate the solid product.[2]

  • Isolation and Drying: Filter the resulting solid and dry it at 40°C under vacuum to yield the final product.[2][6]

G start 3-cyclopropylmethoxy-4- difluoromethoxybenzaldehyde process Oxidation Reaction (Room Temperature, 1 hr) start->process reagents Sodium Chlorite Sulfamic Acid Glacial Acetic Acid reagents->process precipitation Precipitation with Water process->precipitation product 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid precipitation->product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Role as an Intermediate for PDE4 Inhibitors

This compound is a well-established intermediate in the preparation of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells.[11][12] By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in inflammatory responses.[13] This mechanism is central to its therapeutic effects in inflammatory diseases like COPD.[12][13]

G cluster_cell Immune Cell GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Inflammation Suppression of Inflammatory Response PKA->Inflammation Leads to AMP AMP PDE4->AMP Degrades to Roflumilast Roflumilast (PDE4 Inhibitor) Roflumilast->PDE4 Inhibits

Caption: Mechanism of action for PDE4 inhibitors like Roflumilast.

Inhibition of TGF-β/Smad Signaling Pathway

Recent studies have revealed that this compound itself possesses biological activity.[4] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells.[2][4] The downstream signaling of TGF-β1 is heavily reliant on the Smad pathway.[4] Upon TGF-β1 binding to its receptor, Smad2 and Smad3 proteins are phosphorylated. These then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression, promoting fibrosis.[4] The compound has been observed to significantly reduce the phosphorylation of Smad2/3, thereby blocking this pro-fibrotic signaling cascade.[2][4]

G TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene EMT Epithelial-Mesenchymal Transition (EMT) & Fibrosis Gene->EMT DGM 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid DGM->pSmad23 Inhibits Phosphorylation

Caption: Inhibition of the TGF-β/Smad signaling pathway by the title compound.

Protocol for In Vitro EMT Inhibition Assay

The following protocol is based on studies evaluating the compound's effect on TGF-β1-induced EMT in A549 lung epithelial cells.[4]

Objective: To determine if this compound can inhibit the cellular changes associated with EMT induced by TGF-β1.

Methodology:

  • Cell Culture: Culture A549 human lung epithelial cells in an appropriate medium until they reach a suitable confluency.

  • Induction of EMT: Stimulate the A549 cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.[4]

  • Treatment: Concurrently treat separate groups of TGF-β1-stimulated cells with varying concentrations of this compound.

  • Western Blot Analysis: After the treatment period, lyse the cells and collect the protein. Perform Western blot analysis to measure the expression levels of key EMT markers.

    • Epithelial Marker: E-cadherin (expression is expected to decrease with TGF-β1 and be restored by the compound).[2][4]

    • Mesenchymal Markers: α-SMA, Vimentin, and Collagen I (expression is expected to increase with TGF-β1 and be suppressed by the compound).[2][4]

  • Analysis of Signaling: To confirm the mechanism, measure the levels of phosphorylated Smad2/3 (p-Smad2/3) and total Smad2/3. A reduction in the p-Smad2/3 to total Smad2/3 ratio would indicate pathway inhibition.[2][4]

References

Technical Guide: Structure Elucidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] The document details the compound's chemical and physical properties, provides spectroscopic data for its characterization, outlines a common synthetic protocol, and describes a standard workflow for its structural verification. Furthermore, it explores the compound's biological significance, particularly its role as an inhibitor in the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a critical pathway in the progression of pulmonary fibrosis.

Introduction

This compound (CAS No. 162401-62-9) is a substituted benzoic acid derivative.[1][2][3] Its primary significance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD).[1] Recent research has also highlighted its potential therapeutic effects, demonstrating its ability to attenuate TGF-β1-induced epithelial-mesenchymal transition (EMT) and bleomycin-induced pulmonary fibrosis, making it a molecule of interest for fibrosis research.

Chemical Structure and Properties

The molecular structure of the compound features a benzoic acid core substituted with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 162401-62-9[1][2][3]
Molecular Formula C₁₂H₁₂F₂O₄[1][2]
Molecular Weight 258.22 g/mol [1][2][]
Appearance White to Off-White Solid[][5]
Melting Point 119-121 °C[]
Boiling Point 356.4 ± 37.0 °C (Predicted)[1][]
Density 1.355 ± 0.06 g/cm³ (Predicted)[1][]
Solubility Slightly soluble in DMSO and Methanol[1][]
IUPAC Name This compound[2]

Spectroscopic Data for Structure Elucidation

The following tables summarize the key spectroscopic data used to confirm the structure of the title compound. While experimental ¹H NMR data is available, the ¹³C NMR, MS, and IR data are predicted based on the known structure and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic7.70d8.4Ar-H
Aromatic7.65s-Ar-H
Aromatic7.22d8.1Ar-H
Difluoromethoxy6.72t74.7-OCHF₂
Methylene3.94d6.6-OCH₂-
Cyclopropyl1.20-1.37m--CH- (cyclopropyl)
Cyclopropyl0.65-0.71m--CH₂- (cyclopropyl)
Cyclopropyl0.36-0.41m--CH₂- (cyclopropyl)

Data sourced from patent CN103304408A.

Predicted ¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carboxylic Acid~170C=O
Aromatic~150C-O (difluoromethoxy)
Aromatic~148C-O (cyclopropylmethoxy)
Aromatic~125C-COOH
Aromatic~124CH
Aromatic~117CH
Aromatic~115CH
Difluoromethoxy~114 (t)-OCHF₂
Methylene~75-OCH₂-
Cyclopropyl~11-CH- (cyclopropyl)
Cyclopropyl~4-CH₂- (cyclopropyl)
Mass Spectrometry (MS)
Technique Expected [M-H]⁻ (m/z) Key Fragments (Expected)
ESI-MS257.06213.07 ([M-H-CO₂]⁻), 199.05 ([M-H-CO₂-CH₂]⁻)
Infrared (IR) Spectroscopy
Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Carboxylic Acid)1710-1680Stretching
C=C (Aromatic)1600-1450Stretching
C-O (Ether)1260-1000Stretching
C-F1150-1000Stretching

Experimental Protocols

Synthesis Protocol

The following protocol is adapted from synthetic procedures outlined in the literature for the oxidation of the corresponding benzaldehyde.

Reaction: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to this compound.

Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol)

  • Sulfamic acid (7.3 g, 75 mmol)

  • Sodium chlorite (8.2 g, 75 mmol)

  • Glacial acetic acid (50 ml)

  • Water

Procedure:

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).

  • Prepare a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).

  • Add the sodium chlorite solution to the solution from step 1.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add water (300 ml) to the reaction mixture to precipitate the solid product.

  • Filter the solid and dry at 40°C to obtain this compound.

Structure Elucidation Workflow

The confirmation of the synthesized compound's structure follows a logical workflow involving purification and spectroscopic analysis.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesis of Compound (e.g., via oxidation) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ms Mass Spectrometry (e.g., ESI-MS) purification->ms Sample Prep ir IR Spectroscopy purification->ir Sample Prep interpretation Spectral Data Interpretation (Peak Assignment, Fragmentation Analysis) nmr->interpretation ms->interpretation ir->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: Standard workflow for the structure elucidation of a synthesized compound.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the TGF-β1/Smad signaling pathway. This pathway is a key driver of fibrosis in various organs. TGF-β1 initiates the signaling cascade by binding to its receptor, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated proteins then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of genes involved in fibrosis, such as those for collagen and α-SMA. The compound has been observed to reduce the phosphorylation of Smad2/3, thereby inhibiting this pro-fibrotic signaling cascade.

signaling_pathway Inhibition of TGF-β1/Smad Pathway tgfb1 TGF-β1 receptor TGF-β Receptor tgfb1->receptor smad23 Smad2/3 receptor->smad23 phosphorylates p_smad23 p-Smad2/3 complex p-Smad2/3 + Smad4 Complex p_smad23->complex smad4 Smad4 smad4->complex nucleus Nucleus complex->nucleus Translocation transcription Gene Transcription (e.g., Collagen, α-SMA) fibrosis Fibrosis transcription->fibrosis compound 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid compound->smad23 inhibits phosphorylation

Caption: Mechanism of action in the TGF-β1/Smad signaling pathway.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of standard spectroscopic techniques, including NMR, MS, and IR. The data presented in this guide provides a solid foundation for researchers to identify and characterize this compound. Its role as a key pharmaceutical intermediate and its emerging biological activities underscore the importance of well-defined analytical and synthetic protocols. This guide serves as a valuable technical resource for professionals in the fields of medicinal chemistry, drug development, and fibrosis research.

References

An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a key pharmaceutical intermediate primarily used in the synthesis of Roflumilast.[1][2] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[1][2] Beyond its role as a synthetic precursor, recent studies have highlighted the biological activity of DGM itself, particularly its anti-fibrotic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and safety information.

Physicochemical Properties

DGM is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₄[2][3][4]
Molecular Weight 258.22 g/mol [2][3][5]
Melting Point 117-123 °C[4][6]
Boiling Point (Predicted) 356.4 ± 37.0 °C[1]
Density (Predicted) 1.355 ± 0.06 g/cm³[1]
pKa (Predicted) 3.87 ± 0.10[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
InChI Key IGFDIFLMMLWKKY-UHFFFAOYSA-N[1][4]
Canonical SMILES O=C(O)C1=CC=C(OC(F)F)C(OCC2CC2)=C1[4]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported, primarily in patent literature. These methods often involve the oxidation of the corresponding benzaldehyde or multi-step sequences starting from simpler precursors.

Synthesis via Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

A common method for the preparation of DGM involves the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

Experimental Protocol:

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[1][2]

  • To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).[1][2]

  • Stir the reaction mixture at room temperature for 1 hour.[1][2]

  • Add water (300 ml) to precipitate the solid product.[1][2]

  • Filter the solid and dry it at 40°C under vacuum to yield the final product (12 g, 97% yield).[1][2]

G Synthesis of DGM via Oxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Benzaldehyde 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Oxidation Oxidation in Glacial Acetic Acid Benzaldehyde->Oxidation Reagents Sodium Chlorite Sulfamic Acid Reagents->Oxidation Precipitation Precipitation with Water Oxidation->Precipitation Filtration Filtration and Drying Precipitation->Filtration DGM 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Filtration->DGM

Caption: Workflow for the synthesis of DGM.

Multi-step Synthesis from 3-nitro-4-hydroxybenzoic acid ester

A more complex synthesis route starts from 3-nitro-4-hydroxybenzoic acid ester.[7]

Experimental Protocol Outline:

  • Alkylation: The starting ester undergoes alkylation.[7]

  • Reduction: The nitro group is reduced to an amino group.[7]

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt.[7]

  • Alkylation: The newly formed hydroxyl group is alkylated.[7]

  • Deprotection: The ester is hydrolyzed to the carboxylic acid.[7]

Biological Activity and Mechanism of Action

Recent research has demonstrated that DGM possesses significant anti-fibrotic effects.[1][2] It has been shown to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 alveolar epithelial cells and attenuate bleomycin-induced pulmonary fibrosis in rats.[1][2]

The mechanism of action involves the inhibition of the TGF-β1/Smad signaling pathway.[8] DGM treatment leads to a reduction in the phosphorylation of Smad2/3.[1][2] This, in turn, suppresses the expression of downstream pro-fibrotic proteins such as α-smooth muscle actin (α-SMA) and collagen I, while increasing the expression of the epithelial marker E-cadherin.[1][2]

G Inhibition of TGF-β1/Smad Pathway by DGM TGFb1 TGF-β1 Receptor TGF-β Receptor TGFb1->Receptor Binds pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates EMT Epithelial-Mesenchymal Transition (EMT) pSmad23->EMT Promotes Fibrosis Pulmonary Fibrosis EMT->Fibrosis Leads to DGM DGM DGM->Inhibition Inhibition->pSmad23

Caption: DGM inhibits the TGF-β1/Smad signaling pathway.

Safety and Handling

This compound is classified as an acute toxic and irritant substance.[5] The following GHS hazard statements have been associated with it:

  • H301: Toxic if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable intermediate in the synthesis of the COPD drug Roflumilast. Furthermore, its own biological activity as an inhibitor of the TGF-β1/Smad signaling pathway and its anti-fibrotic effects make it a compound of interest for further research in the field of pulmonary fibrosis and other related conditions. This guide provides a foundational understanding of its properties, synthesis, and biological rationale for researchers and drug development professionals.

References

An In-depth Technical Guide to the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacture of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1] Roflumilast is utilized in the treatment of chronic obstructive pulmonary disease (COPD).[1] This document details various synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Synthetic Pathways and Strategies

The synthesis of this compound can be achieved through several routes, primarily involving the sequential introduction of the cyclopropylmethoxy and difluoromethoxy groups onto a functionalized benzene ring, followed by the oxidation of a benzaldehyde intermediate. The choice of starting material and the order of functional group introduction are key considerations in optimizing the overall yield and purity of the final product.

Three prominent synthetic strategies have been identified from the literature, starting from 3-halogeno-4-hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, or 3-nitro-4-hydroxybenzoic acid ester.

Route 1: From 3-Halogeno-4-hydroxybenzaldehyde

This route involves the initial etherification of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol, followed by a second etherification to introduce the difluoromethoxy group, and concluding with an oxidation step.

Logical Workflow for Route 1

A 3-Halogeno-4-hydroxybenzaldehyde B 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde A->B Cyclopropylmethanol, Base C 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde B->C Chlorodifluoroacetic acid derivative, Base D This compound C->D Oxidation

Caption: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde.

Route 2: From 3,4-Dihydroxybenzaldehyde

This approach begins with the selective etherification of 3,4-dihydroxybenzaldehyde to introduce the difluoromethoxy group, followed by the introduction of the cyclopropylmethoxy group, and finally, oxidation.

Logical Workflow for Route 2

A 3,4-Dihydroxybenzaldehyde B 3-Hydroxy-4-(difluoromethoxy)benzaldehyde A->B Difluoroacetic acid derivative, Base C 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde B->C Bromomethylcyclopropane, Base D This compound C->D Oxidation

Caption: Synthesis from 3,4-Dihydroxybenzaldehyde.

Route 3: From 3-Nitro-4-hydroxybenzoic acid ester

This multi-step synthesis involves initial alkylation, followed by reduction of the nitro group, diazotization and hydrolysis to a hydroxyl group, a second alkylation, and finally deprotection of the ester.[2]

Logical Workflow for Route 3

A 3-Nitro-4-hydroxybenzoic acid ester B Alkylated nitro intermediate A->B Alkylation C Amino intermediate B->C Reduction D Hydroxy intermediate C->D Diazotization, Hydrolysis E Dialkylated ester intermediate D->E Alkylation F This compound E->F Deprotection

Caption: Synthesis from 3-Nitro-4-hydroxybenzoic acid ester.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3-Chloro-4-hydroxybenzaldehydeSodium HydrideDMSO110109195
3-Bromo-4-hydroxybenzaldehydePotassium HydrideN,N-Dimethylacetamide60129294.6
3-Bromo-4-hydroxybenzaldehydePotassium HydrideN,N-Dimethylformamide6068590.5
3-Bromo-4-hydroxybenzaldehydePotassium HydrideAcetone70158092.5

Table 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeSodium ChlorodifluoroacetatePotassium CarbonateDMSO120128593.6
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeSodium ChlorodifluoroacetatePotassium CarbonateN,N-Dimethylacetamide12089089.6
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeChlorodifluoroacetic acidSodium Carbonate1,4-Dioxane9089089.6
3-(Cyclopropylmethoxy)-4-hydroxybenzaldehydeEthyl ChlorodifluoroacetatePotassium HydroxideN,N-Dimethylformamide6089089.6

Table 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Oxidizing AgentAdditiveSolventTemperatureTime (h)Yield (%)Purity (%)
Sodium ChloriteSulfamic AcidGlacial Acetic Acid / WaterRoom Temperature197.3>99
Hydrogen Peroxide (35%)Tetrabutylammonium Bromide-100-110°C12--
Peracetic Acid (35%)Tetrabutylammonium Bromide-20-30°C12--
Metachloroperbenzoic acid (85%)Tetrabutylammonium BromideAcetic Acid100-110°C12--

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of this compound.

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde from 3-Chloro-4-hydroxybenzaldehyde[1]
  • Under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO) to a 250 mL four-necked flask.

  • Control the temperature at 10-15°C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 0.5 hours.

  • Increase the temperature to 110°C and stir for 10 hours.

  • After the reaction is complete, adjust the pH of the system to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain an oily product.

    • Yield: 11.42 g (91%)

    • HPLC Purity: 95%

Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde from 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde[1]
  • To a 250 mL four-necked flask, add 80 mL of dimethyl sulfoxide (DMSO).

  • Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

  • Heat the mixture to 120°C and stir for 12 hours.

  • Cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain an oily product.

    • Yield: 10.28 g (85%)

    • HPLC Purity: 93.6%

Protocol 3: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to this compound[3]
  • Dissolve 24.2 g (100 mmol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 14.6 g (150 mmol) of sulfamic acid in 200 mL of glacial acetic acid.

  • To this solution, slowly add a solution of 13.6 g (150 mmol) of sodium chlorite in 30 mL of water.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add water to the reaction mixture to precipitate the solid product.

  • Filter the solid and wash with pure water.

  • Dry the solid to obtain the final product.

    • Yield: 25.1 g (97.3%) as an off-white solid.

Mechanism of Action: PDE4 Inhibition Signaling Pathway

This compound is a crucial intermediate for Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to a reduction in the inflammatory response.[5][6][7][8]

The diagram below illustrates the signaling pathway affected by PDE4 inhibition.

cluster_cell Inflammatory Cell Proinflammatory_Stimuli Pro-inflammatory Stimuli GPCR GPCR Proinflammatory_Stimuli->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes cAMP to CREB CREB PKA->CREB Phosphorylates Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) PKA->Inflammatory_Mediators Inhibits Release of Anti_Inflammatory_Response Anti-inflammatory Response CREB->Anti_Inflammatory_Response Promotes Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions. The information presented herein is intended for research and development purposes and should be handled by qualified professionals.

References

Unveiling the Anti-Fibrotic Potential of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM) is a key pharmaceutical intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] While historically viewed through the lens of its role in the manufacturing of this established therapeutic, recent scientific inquiry has unveiled its own intrinsic biological activities. This technical guide provides an in-depth exploration of the current understanding of DGM's biological effects, with a particular focus on its newly discovered anti-fibrotic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.

Core Biological Activity: Attenuation of Pulmonary Fibrosis

Recent studies have demonstrated that this compound (DGM) exhibits significant anti-fibrotic activity. This has been observed both in in-vitro models of epithelial-mesenchymal transition (EMT), a key process in fibrosis, and in in-vivo preclinical models of pulmonary fibrosis.[1][3]

In-vitro, DGM has been shown to counteract the effects of Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine.[3] Specifically, DGM treatment of A549 lung epithelial cells was found to inhibit the TGF-β1-induced transition of these cells into a mesenchymal phenotype. This was evidenced by the suppression of mesenchymal markers such as α-smooth muscle actin (α-SMA), vimentin, and collagen I, alongside an increase in the epithelial marker E-cadherin.[1][3]

These in-vitro findings were corroborated in a bleomycin-induced rat model of pulmonary fibrosis.[1][3] Administration of DGM at doses of 30 mg/kg and 60 mg/kg was shown to reduce the extent of lung damage and fibrosis.[3]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

The anti-fibrotic effects of this compound appear to be mediated through the inhibition of the canonical Transforming Growth Factor-β (TGF-β) signaling pathway.[3] A crucial step in this pathway is the phosphorylation of the receptor-regulated Smad proteins, Smad2 and Smad3. Upon phosphorylation, these proteins form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in fibrosis.[4][5]

Experimental evidence indicates that treatment with DGM leads to a significant reduction in the phosphorylation of Smad2/3 in response to TGF-β1 stimulation.[1][3] By inhibiting this key signaling event, DGM effectively dampens the downstream pro-fibrotic cellular responses.

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TBRII TβRII TGF_beta1->TBRII binds TBRI TβRI TBRII->TBRI Smad2_3 Smad2/3 TBRI->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex binds with Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc translocates DGM DGM DGM->pSmad2_3 inhibits DNA DNA Smad_complex_nuc->DNA binds to Transcription Gene Transcription (α-SMA, Collagen I, etc.) DNA->Transcription initiates Fibrosis Fibrosis Transcription->Fibrosis

Caption: TGF-β/Smad Signaling Pathway and the inhibitory action of DGM.

Quantitative Data Summary

The anti-fibrotic effects of this compound have been quantified in both in-vitro and in-vivo settings. The following tables summarize the key findings.

Table 1: In-Vitro Efficacy of DGM on TGF-β1-Induced Epithelial-Mesenchymal Transition in A549 Cells

BiomarkerTreatmentResult
α-SMATGF-β1 + DGMDecreased expression compared to TGF-β1 alone
VimentinTGF-β1 + DGMDecreased expression compared to TGF-β1 alone
Collagen ITGF-β1 + DGMDecreased expression compared to TGF-β1 alone
E-cadherinTGF-β1 + DGMIncreased expression compared to TGF-β1 alone
p-Smad2/3TGF-β1 + DGMSignificantly reduced phosphorylation levels

Table 2: In-Vivo Efficacy of DGM in a Bleomycin-Induced Rat Model of Pulmonary Fibrosis

ParameterDGM DosageResult
Lung Damage & Fibrosis30 mg/kgReduction in the degree of lung damage and fibrosis
Lung Damage & Fibrosis60 mg/kgReduction in the degree of lung damage and fibrosis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Vitro TGF-β1-Induced Epithelial-Mesenchymal Transition in A549 Cells
  • Cell Culture: Human lung adenocarcinoma epithelial cells (A549) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • EMT Induction: To induce EMT, A549 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then serum-starved for 24 hours, followed by treatment with recombinant human TGF-β1 (typically at a concentration of 5 ng/mL) for 48-72 hours.[6][7]

  • DGM Treatment: DGM is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations, either concurrently with or prior to the addition of TGF-β1.

  • Endpoint Analysis:

    • Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and western blotting to analyze the expression levels of EMT markers (E-cadherin, vimentin, α-SMA) and signaling proteins (Smad2/3, p-Smad2/3).

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against EMT markers to visualize changes in protein expression and cellular morphology.

    • RT-PCR: RNA is extracted from the cells and reverse-transcribed to cDNA. Quantitative PCR is then performed to measure the mRNA expression levels of target genes.

In-Vivo Bleomycin-Induced Pulmonary Fibrosis in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats (typically 10 weeks old, weighing 200-250g) are used.[8] The animals are acclimatized for at least one week before the experiment.

  • Induction of Fibrosis:

    • Rats are anesthetized (e.g., intraperitoneal injection of sodium pentobarbital).

    • A single intratracheal instillation of bleomycin sulfate (typically 5 mg/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.[2][8] Control animals receive an equivalent volume of sterile saline.

  • DGM Administration: DGM is administered to the treatment groups, typically via oral gavage, at specified doses (e.g., 30 mg/kg and 60 mg/kg) daily for a defined period (e.g., 21 or 28 days) following bleomycin instillation.[2][3]

  • Assessment of Pulmonary Fibrosis:

    • Histopathology: At the end of the study period, the animals are euthanized, and the lungs are harvested, fixed in formalin, and embedded in paraffin. Lung sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation, lung injury, and collagen deposition.

    • Ashcroft Scoring: The severity of fibrosis is quantified using a standardized scoring system, such as the Ashcroft score.[2][9]

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to analyze inflammatory cell infiltration and cytokine levels.

Experimental_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies A549_culture A549 Cell Culture TGF_induction TGF-β1 Induction of EMT A549_culture->TGF_induction DGM_treatment_vitro DGM Treatment TGF_induction->DGM_treatment_vitro Analysis_vitro Endpoint Analysis (Western Blot, IF, RT-PCR) DGM_treatment_vitro->Analysis_vitro Rat_model Rat Model Acclimatization Bleomycin_induction Bleomycin-Induced Lung Injury Rat_model->Bleomycin_induction DGM_treatment_vivo DGM Administration (Oral) Bleomycin_induction->DGM_treatment_vivo Analysis_vivo Assessment of Fibrosis (Histology, Ashcroft Score, BALF) DGM_treatment_vivo->Analysis_vivo

Caption: Experimental workflow for evaluating the anti-fibrotic activity of DGM.

Conclusion and Future Directions

The discovery of the anti-fibrotic properties of this compound marks a significant shift in the perception of this molecule, from a mere synthetic intermediate to a compound with potential therapeutic value in its own right. Its ability to modulate the TGF-β/Smad signaling pathway provides a clear mechanistic basis for its observed effects on epithelial-mesenchymal transition and pulmonary fibrosis.

Further research is warranted to fully elucidate the therapeutic potential of DGM. This should include comprehensive pharmacokinetic and toxicological studies, as well as investigations into its efficacy in other models of fibrotic diseases. The findings presented in this guide offer a solid foundation for such future endeavors and highlight a promising new avenue for the development of anti-fibrotic therapies.

References

discovery and history of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document details its discovery and history, compiles quantitative data, outlines experimental protocols for its synthesis, and explores its biological activity, including its role in the TGF-β/Smad signaling pathway.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Roflumilast was first identified in 1993 by scientists at Altana Pharma (now part of Nycomed/Takeda) during a comprehensive screening program for benzamide derivatives.[3] The initial synthesis of Roflumilast and its analogues necessitated the preparation of novel substituted benzoic acids, including this compound.

The earliest methods for synthesizing this key intermediate were disclosed in patents filed in the mid-1990s.[4] These initial routes established the foundational chemistry for producing the specific substitution pattern required for the desired pharmacological activity of Roflumilast. Over the years, numerous alternative and improved synthetic methods have been developed and patented, aiming to increase yield, reduce costs, and improve safety and environmental friendliness.[5][6][7]

While primarily valued as a precursor to Roflumilast, recent research has also explored the independent biological activity of this compound, revealing potential therapeutic effects in its own right.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 162401-62-9[9]
Molecular Formula C₁₂H₁₂F₂O₄[9]
Molecular Weight 258.22 g/mol [9]
IUPAC Name This compound[9]
Appearance White to off-white solid[10]
Melting Point 118-120 °C[10]
Boiling Point 356.4 ± 37.0 °C (Predicted)[10]
Density 1.355 ± 0.06 g/cm³ (Predicted)[10]
pKa 3.87 ± 0.10 (Predicted)[10]
Solubility DMSO (Slightly), Methanol (Slightly)[10]

Synthetic Pathways

Several synthetic routes for this compound have been reported, primarily in the patent literature. The following diagram illustrates a common synthetic pathway.

synthesis_pathway A 3-Halogeno-4-hydroxybenzaldehyde C 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde A->C Base B Cyclopropylmethanol B->C E 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde C->E Base D Chlorodifluoroacetic acid or derivative D->E F This compound E->F Oxidation

Caption: A common synthetic route to this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on published patent literature.

Protocol 1: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde[5]

Step 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

  • To a 250 mL four-necked flask under a nitrogen atmosphere, add 100 mL of dimethyl sulfoxide (DMSO).

  • Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde, 3.9 g of sodium hydride, and 5.13 g of cyclopropylmethanol.

  • Stir the mixture for 30 minutes.

  • Increase the temperature to 110 °C and stir for 10 hours.

  • Cool the reaction mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • To a 250 mL four-necked flask, add 80 mL of DMSO.

  • Add 9.65 g of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.

  • Heat the mixture to 120 °C and stir for 12 hours.

  • Cool the reaction mixture and adjust the pH to 2 with 0.2 N hydrochloric acid.

  • Extract the product three times with 100 mL of ethyl acetate.

  • Wash the combined organic layers with water and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the product.

Step 3: Synthesis of this compound

  • Dissolve 12 g (50 mmol) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 7.3 g (75 mmol) of sulfamic acid in 50 mL of glacial acetic acid.[10]

  • Add a solution of 8.2 g (75 mmol) of sodium chlorite in 15 mL of water to the mixture.[10]

  • Stir the reaction mixture at room temperature for 1 hour.[10]

  • Add 300 mL of water to precipitate the solid product.[10]

  • Filter the solid and dry it at 40 °C.[10]

Biological Activity

While primarily an intermediate, this compound (referred to as DGM in a key study) has been shown to possess independent biological activity.[8] A 2023 study in the International Journal of Molecular Sciences demonstrated its potential as an anti-fibrotic agent.[8]

The study found that DGM attenuated transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 lung cells and bleomycin-induced pulmonary fibrosis in rats.[8][10] DGM treatment suppressed the expression of profibrotic proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin.[8][10]

TGF-β/Smad Signaling Pathway

The anti-fibrotic effects of DGM appear to be mediated through the inhibition of the TGF-β/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis.[8][11][12][13][14][15] The study showed that DGM treatment significantly reduced the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[8][10]

The following diagram illustrates the proposed mechanism of action of DGM on the TGF-β/Smad signaling pathway.

tgf_beta_pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Fibrosis Fibrosis EMT->Fibrosis DGM 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid (DGM) DGM->pSmad23 Inhibits phosphorylation

Caption: Proposed mechanism of DGM on the TGF-β/Smad signaling pathway.

Quantitative Biological Data

The following table summarizes the quantitative findings from the study on the biological activity of DGM.[8]

ParameterConditionResult
Cell Viability A549 and H1299 cells treated with 5 ng/mL TGF-β1 for 48hConcentration-dependent proliferation
Inflammatory Cells in BALF Bleomycin-induced fibrotic rats treated with 60 mg/kg DGMSignificant reduction in total inflammatory cells, particularly neutrophils, lymphocytes, and eosinophils
Pro-inflammatory Cytokines Bleomycin-induced fibrotic rats treated with DGMDose-dependent reduction in TNF-α, TGF-β1, IL-6, MCP-1, and MMP-7

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Roflumilast. The development of various synthetic routes highlights the ongoing efforts to optimize its production for pharmaceutical applications. Furthermore, emerging research into its independent biological activities, particularly its anti-fibrotic effects through the modulation of the TGF-β/Smad signaling pathway, opens up new avenues for its potential therapeutic use. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Physicochemical and Biological Profile of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1][2] This document compiles known solubility characteristics in organic solvents, outlines a general experimental protocol for solubility determination, and illustrates its interaction with a critical biological signaling pathway. The information presented is intended to support further research and development activities involving this compound.

Introduction

This compound, also known as Roflumilast intermediate B, is a crucial building block in the manufacturing of Roflumilast.[1][3][4] Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD).[1][4] Understanding the physicochemical properties of this intermediate, particularly its solubility, is critical for optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current knowledge gap regarding its solubility in common organic solvents and provides relevant biological context.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. The available information is primarily qualitative, indicating slight solubility in select polar aprotic and protic solvents.

Qualitative Solubility Data

The following table summarizes the observed qualitative solubility of this compound in various organic solvents based on available data sheets and patent literature.

Organic SolventCAS NumberQualitative Solubility
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble[1][4]
Methanol67-56-1Slightly Soluble[1][4]
Glacial Acetic Acid64-19-7Soluble (used as a reaction solvent)[4]
Acetone67-64-1Mentioned in synthesis protocols[5]
Ethyl Acetate141-78-6Used for extraction[6]
N,N-Dimethylformamide (DMF)68-12-2Used as a reaction solvent[6]
N,N-Dimethylacetamide (DMAc)127-19-5Used as a reaction solvent[6]
Acetonitrile75-05-8Used for recrystallization[7]
n-Heptane142-82-5Used for recrystallization[7]
Toluene108-88-3Used for recrystallization[8]
Petroleum Ether8032-32-4Used for recrystallization[8]

Experimental Protocol for Solubility Determination

The following is a general, standardized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal saturation method, is a fundamental technique in chemical and pharmaceutical sciences.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent equilibration Incubate at constant temperature with agitation for 24-48h prep_solvent->equilibration centrifugation Centrifuge to separate undissolved solid equilibration->centrifugation sampling Take aliquot of supernatant centrifugation->sampling dilution Dilute aliquot with solvent sampling->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation Calculate concentration (solubility) analysis->calculation

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L, based on the measured concentration and the dilution factor.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit biological activity, notably as an inhibitor of the Transforming Growth Factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT).[1][4] This effect is mediated through the TGF-β/Smad signaling pathway.[1]

TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in diseases such as fibrosis and cancer. The canonical pathway involves the activation of Smad proteins.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 (Phosphorylated) Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., α-SMA, Collagen) Smad_complex->Transcription Translocates & Regulates DGM 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid DGM->pSmad2_3 Inhibits Phosphorylation

Figure 2: TGF-β/Smad signaling pathway and the inhibitory action of this compound.

As depicted in Figure 2, the binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI). The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[2] These phosphorylated Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like EMT. This compound has been shown to reduce the phosphorylation level of Smad2/3, thereby inhibiting the downstream signaling cascade.[1][4]

Conclusion

While quantitative solubility data for this compound remains a key area for future investigation, this guide consolidates the currently available qualitative information and provides a standardized methodology for its determination. The established role of this compound in inhibiting the TGF-β/Smad signaling pathway underscores its potential for further biological investigation beyond its function as a synthetic intermediate. The information presented herein aims to facilitate and inform future research and development efforts for scientists and professionals in the pharmaceutical field.

References

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals such as Roflumilast.[1]

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₄[1][2][3][4][5][6]
Molecular Weight 258.22 g/mol [1][3][4][5][7][8]
CAS Number 162401-62-9[1][4][5]

Chemical Structure

The structural formula of this compound is fundamental to understanding its chemical reactivity and interactions.

Caption: Chemical structure of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate and potential impurity in the synthesis of Roflumilast.[1] This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Titrimetry, and Thermal Analysis. The provided methods are essential for purity assessment, stability studies, and quality control in a drug development setting.

Compound Information

  • IUPAC Name: this compound[2]

  • Synonyms: Roflumilast intermediate B, Roflumilast Impurity 9[2]

  • CAS Number: 162401-62-9[2]

  • Molecular Formula: C₁₂H₁₂F₂O₄[2]

  • Molecular Weight: 258.22 g/mol [2]

  • Appearance: White to off-white solid

  • Solubility: Slightly soluble in DMSO and Methanol[1]

  • Melting Point: 118-120 °C[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography is a primary technique for assessing the purity and quantifying the amount of this compound. The following method is adapted from established procedures for the analysis of Roflumilast and its related substances.

Experimental Protocol: HPLC

A gradient HPLC method is recommended to ensure the separation of the main component from potential process-related impurities and degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute with the diluent to a final concentration of 0.1 mg/mL for analysis.

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Assay integrate->calculate

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Trace Analysis

LC-MS is a powerful tool for the unambiguous identification of this compound and for the detection and quantification of trace-level impurities.

Experimental Protocol: LC-MS

Liquid Chromatography Conditions:

ParameterValue
Column C18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 20% B; 1-5 min: 20-90% B; 5-6 min: 90% B; 6.1-7 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 257.1
Product Ions (m/z) For fragmentation confirmation (e.g., 213.1, 149.0)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C

Logical Relationship: LC-MS Data Acquisition

LCMS_Logic Analyte Analyte in Solution LC Liquid Chromatograph (Separation) Analyte->LC ESI Electrospray Ionization (Ion Formation) LC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad3 Quadrupole 3 (Product Ion Selection) CollisionCell->Quad3 Detector Detector (Signal Acquisition) Quad3->Detector

LC-MS/MS Data Acquisition Pathway

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.

Experimental Protocol: NMR

¹H NMR Spectroscopy:

ParameterValue
Spectrometer Frequency 400 MHz
Solvent DMSO-d₆
Temperature 25 °C
Number of Scans 16
Relaxation Delay 1 s

¹³C NMR Spectroscopy:

ParameterValue
Spectrometer Frequency 100 MHz
Solvent DMSO-d₆
Temperature 25 °C
Number of Scans 1024
Relaxation Delay 2 s

Expected Chemical Shifts (¹H NMR, approximate):

  • δ 12.9 (s, 1H): Carboxylic acid proton

  • δ 7.5-7.7 (m, 2H): Aromatic protons

  • δ 7.2-7.4 (m, 1H): Aromatic proton

  • δ 6.8-7.1 (t, 1H): Difluoromethoxy proton (CHF₂)

  • δ 3.9 (d, 2H): Methylene protons (-OCH₂-)

  • δ 1.2 (m, 1H): Cyclopropyl methine proton

  • δ 0.6 (m, 2H): Cyclopropyl methylene protons

  • δ 0.3 (m, 2H): Cyclopropyl methylene protons

Titrimetry for Assay

A simple acid-base titration can be employed for the assay of this compound, providing a cost-effective method for determining the content of the carboxylic acid.

Experimental Protocol: Titration
  • Accurately weigh approximately 200 mg of the sample into a 125 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol (prepared by adding a few drops of phenolphthalein to ethanol and titrating with 0.1 M NaOH to a faint pink endpoint).

  • Add 2-3 drops of phenolphthalein indicator to the sample solution.

  • Titrate with standardized 0.1 M sodium hydroxide (NaOH) until a persistent faint pink color is observed.

  • Record the volume of NaOH consumed.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

Calculation:

Assay (%) = (V * M * E) / W * 100

Where:

  • V = Volume of NaOH consumed (in L)

  • M = Molarity of NaOH solution

  • E = Equivalent weight of the analyte (258.22 g/mol )

  • W = Weight of the sample (in g)

Titration Experimental Workflow

Titration_Workflow start Start weigh_sample Accurately weigh sample start->weigh_sample dissolve_sample Dissolve in neutralized ethanol weigh_sample->dissolve_sample add_indicator Add phenolphthalein indicator dissolve_sample->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Observe persistent pink endpoint titrate->endpoint endpoint->titrate No record_volume Record volume of NaOH endpoint->record_volume Yes calculate_assay Calculate assay record_volume->calculate_assay end End calculate_assay->end

Titration Workflow

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability, melting behavior, and presence of solvates or hydrates.

Experimental Protocol: TGA/DSC

Thermogravimetric Analysis (TGA):

ParameterValue
Instrument TGA Analyzer
Sample Pan Platinum or Alumina
Temperature Range 30 °C to 400 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen
Flow Rate 50 mL/min

Differential Scanning Calorimetry (DSC):

ParameterValue
Instrument DSC Analyzer
Sample Pan Aluminum, hermetically sealed
Temperature Range 30 °C to 150 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen
Flow Rate 50 mL/min

Expected Results:

  • TGA: A stable thermogram with no significant weight loss until decomposition at higher temperatures is expected for a pure, anhydrous sample.

  • DSC: A sharp endothermic peak corresponding to the melting point of the compound (around 118-120 °C) should be observed.[1]

Data Presentation Summary

Analytical MethodKey Parameters MeasuredTypical Application
HPLC Purity, Assay, Related SubstancesQuality Control, Stability Testing
LC-MS Molecular Weight, Structure Confirmation, Trace Impurity AnalysisImpurity Identification, Metabolite Studies
NMR Chemical Structure, Proton and Carbon EnvironmentStructural Elucidation, Confirmation of Identity
Titrimetry Assay (Content of Carboxylic Acid)Quantitative Analysis, Quality Control
TGA/DSC Thermal Stability, Melting Point, Solvates/HydratesPhysicochemical Characterization, Polymorphism Screening

Disclaimer

The methods and protocols described in these application notes are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is the responsibility of the user to validate any analytical method for its intended purpose.

References

HPLC analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration are critical quality attributes that must be carefully controlled during the manufacturing process. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantification and purity assessment of this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical and Physical Properties [3][4]

PropertyValue
CAS Number 162401-62-9
Molecular Formula C12H12F2O4
Molecular Weight 258.22 g/mol
Melting Point 118-120 °C
Solubility DMSO (Slightly), Methanol (Slightly)[1]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Performance
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes
Reagent and Standard Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Water (HPLC grade)

  • This compound reference standard

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

  • Prepare a series of dilutions from the stock solution using the diluent.

Sample Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent).

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injections (Calibration Curve) Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Caption: HPLC analysis workflow for this compound.

References

protocol for synthesizing Roflumilast from 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of Roflumilast

Introduction

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By increasing intracellular cAMP levels, Roflumilast exerts anti-inflammatory effects, making it a valuable therapeutic agent for managing severe chronic obstructive pulmonary disease (COPD).[1][2] This document provides a detailed protocol for the synthesis of Roflumilast via the amide coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 4-amino-3,5-dichloropyridine. The procedure involves the activation of the carboxylic acid to its corresponding acid chloride, followed by reaction with the aminopyridine derivative.

Roflumilast Signaling Pathway

Roflumilast's mechanism of action centers on the inhibition of the PDE4 enzyme. This inhibition prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn mediates a downstream anti-inflammatory response. This includes the reduction of inflammatory cells such as neutrophils and eosinophils in the lungs.[1][3]

Roflumilast_Signaling_Pathway Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Inhibits

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and leading to an anti-inflammatory response.

Synthetic Workflow

The synthesis of Roflumilast from this compound is a two-step, one-pot procedure. The first step is the activation of the carboxylic acid to an acid chloride using a chlorinating agent. The second step is the coupling of the activated acid chloride with 4-amino-3,5-dichloropyridine to form the final amide product.

Synthesis_Workflow start Start Materials: This compound 4-amino-3,5-dichloropyridine step1 Step 1: Acid Chloride Formation - Add benzoic acid to Toluene/DMF - Add Thionyl Chloride - Heat to 70-80°C start->step1 step2 Step 2: Amide Coupling - Prepare suspension of aminopyridine and NaH in THF - Add acid chloride solution dropwise - Stir at 20-30°C step1->step2 workup Workup - Quench with water - Extract with Ethyl Acetate step2->workup purification Purification - Filter solid product - Wash with water - Dry under vacuum workup->purification end Final Product: Roflumilast purification->end

Caption: Workflow for the synthesis of Roflumilast.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Roflumilast.

ParameterValueReference
Reactants
This compound1.0 eq[4][5]
Thionyl Chloride1.5 - 2.0 eq[4][5]
4-amino-3,5-dichloropyridine1.2 eq[5]
Sodium Hydride (60% in mineral oil)2.4 eq[5]
Solvents
Toluene~10 vol[4]
N,N-Dimethylformamide (DMF)Catalytic amount (~0.05 vol)[4]
Tetrahydrofuran (THF)~10 vol[5]
Reaction Conditions
Acid Chloride Formation Temperature70 - 80 °C[4]
Acid Chloride Formation Time2 - 3 hours[4]
Amide Coupling Temperature20 - 30 °C[5]
Amide Coupling Time1 - 2 hours[5]
Yield and Purity
Typical Yield>90%[6]
Purity (by HPLC)>99%[7]

Detailed Experimental Protocol

5.1. Materials and Reagents

  • This compound

  • 4-amino-3,5-dichloropyridine

  • Thionyl chloride (SOCl₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

5.2. Equipment

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Standard laboratory glassware

  • Büchner funnel and filter paper

  • Vacuum oven

5.3. Procedure

Step 1: Formation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride [4]

  • In a clean, dry three-neck round-bottom flask purged with nitrogen, add this compound (1.0 eq).

  • Add anhydrous toluene (~10 volumes) and a catalytic amount of anhydrous DMF (~0.05 volumes).

  • Stir the mixture to obtain a suspension.

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • After completion, cool the mixture to 40-50°C and distill off the excess thionyl chloride under reduced pressure. The resulting solution contains the acid chloride intermediate. This is used directly in the next step.

Step 2: Amide Coupling to form Roflumilast [5][7]

  • In a separate dry three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (2.4 eq) in anhydrous THF (~5 volumes).

  • To this suspension, add 4-amino-3,5-dichloropyridine (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the resulting mixture for 30 minutes at 20-25°C.

  • Dissolve the acid chloride from Step 1 in anhydrous THF (~5 volumes).

  • Add the acid chloride solution dropwise to the aminopyridine-sodium hydride suspension over a period of 30-60 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture for 1-2 hours at 20-25°C after the addition is complete.

5.4. Workup and Purification

  • Upon completion of the reaction, cool the mixture to 10-15°C.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Add Ethyl Acetate to the mixture and stir.

  • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield a solid.

  • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by slurrying in a solvent like ethyl acetate to afford high-purity Roflumilast.[5]

  • Filter the purified solid, wash with a small amount of cold solvent, and dry in a vacuum oven at 45-50°C.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

experimental use of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in COPD research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Phosphodiesterase Inhibitors in COPD Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice.

Clarification on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Initial investigation into "this compound" reveals that this compound is a key pharmaceutical intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2][3][4] While one study has explored its effects in a model of pulmonary fibrosis[1], it is not the primary active pharmaceutical ingredient studied for direct therapeutic use in Chronic Obstructive Pulmonary Disease (COPD).

This document will focus on two key phosphodiesterase inhibitors that are the subject of extensive COPD research:

  • Ensifentrine (RPL554): A first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[5][6]

  • Roflumilast: An oral, selective PDE4 inhibitor.[7][8][9]

Ensifentrine (RPL554): A Dual PDE3/PDE4 Inhibitor

Ensifentrine is an investigational drug that combines bronchodilator and anti-inflammatory actions in a single molecule, delivered via inhalation.[6][10] Its dual mechanism of action makes it a novel therapeutic candidate for COPD.[11]

Mechanism of Action

Ensifentrine's therapeutic effects stem from its ability to inhibit two key enzymes in the airways:

  • PDE3 Inhibition: Increases intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, leading to muscle relaxation and significant bronchodilation.[6][11]

  • PDE4 Inhibition: Increases intracellular cAMP in inflammatory cells (including neutrophils, eosinophils, and macrophages), which suppresses the release of pro-inflammatory mediators and reduces the inflammatory response characteristic of COPD.[6][10][12]

The dual inhibition is believed to produce synergistic effects on both bronchodilation and inflammation.[10]

Ensifentrine_Mechanism cluster_airway_smooth_muscle Airway Smooth Muscle Cell cluster_inflammatory_cell Inflammatory Cell (e.g., Neutrophil) Ensifentrine1 Ensifentrine PDE3 PDE3 Ensifentrine1->PDE3 inhibits cAMP1 cAMP increased PDE3->cAMP1 degrades (blocked) Relaxation Smooth Muscle Relaxation cAMP1->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation Ensifentrine2 Ensifentrine PDE4 PDE4 Ensifentrine2->PDE4 inhibits cAMP2 cAMP increased PDE4->cAMP2 degrades (blocked) Inflammation Release of Inflammatory Mediators cAMP2->Inflammation suppresses Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation Bronchodilator_Protocol cluster_workflow Bronchodilator Efficacy Workflow Start Patient Recruitment (Moderate-to-Severe COPD) Screening Screening & Baseline (Spirometry, Symptoms) Start->Screening Randomization Randomization (Double-blind) Screening->Randomization Treatment Treatment Arm: Nebulized Ensifentrine (e.g., 3 mg BID) Randomization->Treatment Group 1 Placebo Placebo Arm: Vehicle Nebulization BID Randomization->Placebo Group 2 FollowUp Follow-up Period (e.g., 12-24 weeks) Treatment->FollowUp Placebo->FollowUp Spirometry Serial Spirometry (Post-dose FEV₁) FollowUp->Spirometry Symptoms Symptom & QoL Scores (e.g., SGRQ, E-RS) FollowUp->Symptoms Analysis Data Analysis: FEV₁ AUC, Trough FEV₁, Exacerbation Rate Spirometry->Analysis Symptoms->Analysis End Study Conclusion Analysis->End Roflumilast_Mechanism cluster_inflammatory_cell Inflammatory Cell (Neutrophil, Macrophage) Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 inhibits cAMP cAMP increased PDE4->cAMP degrades (blocked) Inflammatory_Cascade Inflammatory Cascade (Cytokine Release, Cell Activation) cAMP->Inflammatory_Cascade suppresses Reduced_Inflammation Reduced Airway Inflammation Inflammatory_Cascade->Reduced_Inflammation Exacerbation Reduced Exacerbation Frequency Reduced_Inflammation->Exacerbation

References

Application Notes and Protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This compound is a key intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Recent research has also explored its potential therapeutic effects in the context of pulmonary fibrosis through modulation of the TGF-β signaling pathway.[1][4][5]

The following sections detail the primary signaling pathways of interest, protocols for relevant in vitro assays, and a framework for data presentation.

Key Signaling Pathways

Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a vital second messenger.[6][7] PDE4 specifically hydrolyzes cAMP to AMP, thus terminating its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[6][7] This cascade plays a crucial role in modulating inflammatory responses, making PDE4 a significant target for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[8] Given that this compound is a precursor to the PDE4 inhibitor Roflumilast, evaluating its own PDE4 inhibitory activity is a primary area of investigation.[2]

PDE4_cAMP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Inhibitor 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Inhibitor->PDE4 Inhibits

Figure 1: Simplified PDE4-cAMP signaling pathway and the potential inhibitory action of the compound.

The Transforming Growth Factor-beta (TGF-β) signaling pathway is fundamental in cellular processes like proliferation, differentiation, and extracellular matrix (ECM) production. In the context of fibrosis, TGF-β1 is a potent inducer of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire a mesenchymal phenotype, leading to increased ECM deposition.[4] The pathway is initiated by TGF-β1 binding to its receptor, which leads to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those for α-SMA, vimentin, and collagen.[1][4] Studies have indicated that this compound may inhibit this pathway, suggesting its potential as an anti-fibrotic agent.[1][4]

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_R TGF-β Receptor Smad23 Smad2/3 TGF_R->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (α-SMA, Vimentin, Collagen) Smad_complex->Transcription Promotes Inhibitor 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Inhibitor->pSmad23 Inhibits Phosphorylation TGF_beta TGF-β1 TGF_beta->TGF_R

Figure 2: Overview of the TGF-β/Smad signaling pathway and the inhibitory point of the compound.

Experimental Protocols

This protocol describes a fluorescence polarization (FP) based assay to determine the inhibitory activity of this compound against a PDE4 enzyme, such as PDE4B1.[7][9]

Principle: The assay measures the change in rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent in the assay mix captures the resulting phosphate group. This forms a larger complex that tumbles more slowly in solution, resulting in a higher fluorescence polarization signal.[7][10] An inhibitor of PDE4 will prevent this hydrolysis, keeping the FP signal low.

FP_Assay_Workflow prep 1. Compound Preparation Serial dilution of test compound in DMSO. plate 2. Assay Plate Setup Add compound dilutions to 384-well plate. prep->plate enzyme 3. Enzyme Addition Add recombinant PDE4 enzyme. plate->enzyme preinc 4. Pre-incubation Incubate for 15 min at RT. enzyme->preinc initiate 5. Reaction Initiation Add FAM-cAMP substrate. preinc->initiate react 6. Enzymatic Reaction Incubate for 60 min at RT. initiate->react terminate 7. Terminate & Bind Add Binding Agent. react->terminate detect 8. Signal Detection Read Fluorescence Polarization. terminate->detect analyze 9. Data Analysis Calculate % Inhibition and determine IC50. detect->analyze

Figure 3: General workflow for the in vitro PDE4 Fluorescence Polarization (FP) assay.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • FAM-cAMP (fluorescent substrate)

  • PDE Assay Buffer

  • Binding Agent (phosphate-binding nanoparticles)

  • This compound

  • Positive control (e.g., Roflumilast, Rolipram)

  • DMSO

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Prepare similar dilutions for the positive control.

  • Assay Plate Setup: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme to the desired working concentration in cold PDE Assay Buffer. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[10]

  • Reaction Initiation: Prepare a solution of FAM-cAMP substrate in PDE Assay Buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.[10]

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.[7][10]

  • Reaction Termination: Add 10 µL of Binding Agent to all wells to stop the reaction.

  • Signal Detection: Incubate for 30 minutes at room temperature, protected from light. Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[6]

  • Data Analysis:

    • Subtract the blank (no enzyme) values from all other readings.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

This protocol is designed to assess the ability of this compound to inhibit the epithelial-mesenchymal transition (EMT) induced by TGF-β1 in a human lung epithelial cell line, such as A549.[4][5]

Principle: A549 cells are treated with TGF-β1 to induce EMT, characterized by changes in cell morphology and the expression of key protein markers. The effect of the test compound on reversing or preventing these changes is then quantified, typically through Western blotting or immunofluorescence.

EMT_Assay_Workflow seed 1. Cell Seeding Seed A549 cells in 6-well plates. treat 2. Compound Treatment Pre-treat with test compound for 2h. seed->treat induce 3. EMT Induction Add TGF-β1 (e.g., 5 ng/mL). treat->induce incubate 4. Incubation Incubate for 48 hours. induce->incubate harvest 5. Cell Lysis Harvest cells and extract protein. incubate->harvest quantify 6. Protein Quantification Determine protein concentration (BCA assay). harvest->quantify analyze 7. Western Blot Analyze expression of EMT markers (α-SMA, E-cadherin, p-Smad2/3). quantify->analyze data 8. Data Analysis Quantify band intensity. analyze->data

Figure 4: Workflow for the in vitro TGF-β1-induced Epithelial-Mesenchymal Transition (EMT) assay.

Materials:

  • A549 human lung carcinoma epithelial cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-α-SMA, anti-E-cadherin, anti-vimentin, anti-phospho-Smad2/3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture A549 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed A549 cells into 6-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • The following day, replace the medium with serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 60 µM) for 2 hours.

  • EMT Induction: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the untreated control group) and co-incubate with the compound for 48 hours.[5]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Western Blot Analysis:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control (GAPDH).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: PDE4 Inhibitory Activity

Compound Target Enzyme IC50 (nM)
This compound PDE4B1 Experimental Value

| Roflumilast (Control) | PDE4B1 | Experimental Value |

Table 2: Effect on TGF-β1-Induced EMT Marker Expression (Relative Protein Expression)

Treatment Group α-SMA Vimentin E-cadherin p-Smad2/3
Control 1.00 1.00 1.00 1.00
TGF-β1 (5 ng/mL) Value ± SD Value ± SD Value ± SD Value ± SD
TGF-β1 + Compound (10 µM) Value ± SD Value ± SD Value ± SD Value ± SD
TGF-β1 + Compound (30 µM) Value ± SD Value ± SD Value ± SD Value ± SD
TGF-β1 + Compound (60 µM) Value ± SD Value ± SD Value ± SD Value ± SD

(Data are presented as fold change relative to the control group)

References

Application Notes and Protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and stability assessment of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The information is compiled from various sources to ensure best practices in a laboratory setting.

Compound Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 162401-62-9N/A
Molecular Formula C₁₂H₁₂F₂O₄N/A
Molecular Weight 258.22 g/mol N/A
Appearance Solid, powderN/A
Application Intermediate in the synthesis of RoflumilastN/A

Safety and Handling

Warning: this compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

Hazard Identification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Category 3GHS06 (Skull and Crossbones)Danger H301: Toxic if swallowed
Precautionary Measures
CodePrecautionary Statement
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat, with additional protective clothing as necessary.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for toxic dusts is required.

Engineering Controls
  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shower and eyewash station must be readily accessible in the work area.

Storage

Proper storage is crucial to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.

Storage Conditions

There are conflicting recommendations for the optimal storage temperature. Therefore, the choice of storage condition should be based on the intended duration of storage and available facilities.

Storage DurationRecommended TemperatureAdditional Conditions
Short-termRoom Temperature (RT)Store in a cool, dry place.
Long-termRefrigerator (2-8°C)Store in a cool, dry place.
Storage Practices
  • Store in a tightly closed, properly labeled container.

  • The compound should be stored in an area designated for toxic chemicals, segregated from incompatible materials.

  • The designated storage area should be cool, dry, and well-ventilated.

  • Avoid exposure to direct sunlight and moisture.

  • This compound falls under Storage Class 6.1C : Combustible, acutely toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. Ensure it is stored with compatible chemicals.

Experimental Protocols

The following are generalized protocols that can be adapted for working with this compound.

Protocol for Handling and Weighing a Toxic Powder

This protocol is designed to minimize exposure during the handling and weighing of this compound.

Materials:

  • This compound

  • Appropriate PPE (see section 2.3)

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sealable container for the weighed compound

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Designated Area: Perform all handling and weighing operations within the chemical fume hood.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of powder onto a weighing paper or boat on the balance.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Transfer: Once the desired amount is weighed, carefully transfer the powder to a suitable, labeled, and sealable container.

  • Clean-up:

    • Tightly seal the stock container of the compound.

    • Decontaminate the spatula and any other equipment used.

    • Carefully dispose of the weighing paper/boat and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the surfaces of the balance and the fume hood with an appropriate cleaning agent.

  • Post-Handling: Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Clean-up cluster_storage Storage prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 handling1 Weigh Compound prep2->handling1 handling2 Transfer to Secondary Container handling1->handling2 cleanup1 Seal Containers handling2->cleanup1 cleanup2 Decontaminate Equipment cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3 cleanup4 Clean Work Area cleanup3->cleanup4 storage1 Short-term (RT) or Long-term (2-8°C) cleanup4->storage1 storage2 Segregate (Storage Class 6.1C) storage1->storage2

Caption: Recommended workflow for handling and storing the compound.

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as acid hydrolysis.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw samples at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a suitable container.

    • Expose to a high temperature (e.g., 80°C) in an oven for a defined period (e.g., 48 hours).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., UV lamp).

    • Simultaneously, keep a control sample in the dark.

    • After a defined period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stability_Assessment_Logic cluster_conditions Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc degradation Identify Degradation Products hplc->degradation pathway Elucidate Degradation Pathway degradation->pathway compound 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Logical flow for assessing the stability of the compound.

Application Notes and Protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety and handling protocols for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize exposure risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂F₂O₄[2][3][4]
Molecular Weight 258.22 g/mol [2][3][4]
CAS Number 162401-62-9[3][4]
Appearance Solid
Melting Point 118-120 °C
Boiling Point 356.4 ± 37.0 °C (Predicted)
Density 1.355 ± 0.06 g/cm³ (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
Storage Temperature 2-8°C for long-term storage. Can be shipped at room temperature. Sealed in a dry, well-ventilated place.[4]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation

Data sourced from multiple suppliers and databases.[2][3]

Pictogram:

alt text

Signal Word: Warning

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risks associated with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing solutions.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.

  • Skin Protection:

    • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.

    • Gown: A disposable, polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation is required. Laboratory coats made of cloth are not suitable.

  • Respiratory Protection:

    • For handling small quantities in a well-ventilated fume hood, a fit-tested N95 or N100 NIOSH-approved respirator may be sufficient to protect against airborne particles.

    • In situations with potential for generating significant dust or aerosols, or if working outside of a fume hood, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is mandatory.

  • Other Protective Gear: Disposable head, hair, and shoe covers should be worn to prevent contamination.

Handling Procedures
  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.

  • Avoid contact with skin and eyes.

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust generation.

  • For solution preparation, add the solid to the solvent slowly to prevent splashing.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • For long-term storage, keep refrigerated at 2-8°C.[4]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[3][5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[3][5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: Carbon oxides and hydrogen fluoride may be produced in a fire.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as described in section 3.2. Evacuate personnel to a safe area. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel the spilled material. Place in a suitable, closed container for disposal. Avoid creating dust.[3]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood

  • Appropriate glassware (e.g., volumetric flask, beaker)

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (as specified in section 3.2)

Procedure:

  • Preparation: Don all required personal protective equipment before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance within the fume hood and tare the balance.

    • Carefully weigh the desired amount of this compound powder. Avoid generating dust.

  • Dissolution:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add a portion of the DMSO to the flask, approximately half of the final desired volume.

    • Cap the flask and gently swirl to dissolve the solid. A magnetic stirrer can be used to aid dissolution.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add DMSO to the flask until the solution reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution in a tightly sealed container at the recommended storage temperature (2-8°C for long-term).

  • Decontamination:

    • Properly dispose of all contaminated disposable materials (e.g., weighing boat, gloves) in a designated hazardous waste container.

    • Clean all non-disposable equipment and the work area in the fume hood according to standard laboratory procedures for hazardous compounds.

    • Remove and dispose of PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup Prep1 Don all required PPE Prep2 Verify fume hood function Prep1->Prep2 Handling1 Weigh solid in fume hood Prep2->Handling1 Handling2 Prepare solution in fume hood Handling1->Handling2 Storage1 Label and store solution properly Handling2->Storage1 Cleanup1 Decontaminate work area Storage1->Cleanup1 Cleanup2 Dispose of waste correctly Cleanup1->Cleanup2

Caption: Safe handling workflow for this compound.

EmergencyResponseWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Action_Inhale Move to fresh air Exposure->Action_Inhale Action_Skin Wash with soap and water Exposure->Action_Skin Action_Eye Rinse with water for 15 min Exposure->Action_Eye Action_Ingest Rinse mouth, do NOT induce vomiting Exposure->Action_Ingest Medical Seek immediate medical attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Emergency response workflow for exposure incidents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate for Roflumilast.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low. What are the common causes and how can I improve it?

Low overall yield can stem from several steps in the synthesis. Common issues include poor selectivity in alkylation steps, incomplete reactions, and product degradation under harsh conditions.

  • Problem Area 1: Non-selective Alkylation: When starting from precursors with two similar hydroxyl groups, such as 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid esters, the first alkylation step can produce a mixture of products, leading to low yields of the desired intermediate and difficult purification.[1]

    • Solution: Consider a synthetic route that avoids selective etherification. For instance, starting with 3-fluoro-4-hydroxybenzaldehyde allows for a more controlled, single-product etherification.[2]

  • Problem Area 2: Inefficient Oxidation: The final oxidation step from the corresponding benzaldehyde to the benzoic acid can be a source of yield loss if not optimized.

    • Solution: Sodium chlorite under acidic conditions is an effective oxidizing agent for this transformation.[2] Hydrogen peroxide has also been reported as an oxidant.[3]

  • Problem Area 3: Product Degradation: High reaction temperatures over extended periods can lead to product deterioration and an increase in impurities.[2]

    • Solution: Monitor reaction progress (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times. Optimize reaction temperatures as detailed in the protocols below.

Q2: I'm having difficulty purifying the intermediate products, especially after the first alkylation. What can I do?

Purification challenges, often requiring cumbersome column chromatography, are a known bottleneck, particularly in routes starting from 3,4-dihydroxy compounds due to the formation of isomeric byproducts.[1][4]

  • Troubleshooting:

    • Route Selection: As mentioned, selecting a starting material like 3-fluoro-4-hydroxybenzaldehyde can yield a single, cleaner product in the initial steps, simplifying purification.[2]

    • Recrystallization: For the final product and key intermediates, recrystallization can be an effective purification method. Toluene and petroleum ether mixtures have been successfully used for the final product.[3]

    • Washing and Extraction: Thorough washing and extraction during the work-up are crucial. Ensure the correct pH is achieved to separate acidic, basic, and neutral components. Saturated brine washes help to remove water from the organic layer before drying.[4]

Q3: What are some alternative synthesis routes to avoid common pitfalls?

Several synthetic strategies have been developed to overcome the challenges of low yield and poor selectivity.

  • Route A: From 3-halogeno-4-hydroxybenzaldehyde: This route involves the sequential etherification of 3-halogeno-4-hydroxybenzaldehyde, first with cyclopropylmethanol and then with a difluoromethoxy source, followed by oxidation. This approach offers good reaction selectivity and high yields.[4]

  • Route B: From 3-nitro-4-hydroxybenzoic acid ester: This multi-step process includes alkylation, reduction of the nitro group, diazotization, hydrolysis, another alkylation, and finally deprotection.[1]

  • Route C: From 3-fluoro-4-hydroxybenzaldehyde: This method starts with the etherification of 3-fluoro-4-hydroxybenzaldehyde to form 4-difluoromethoxy-3-fluorobenzaldehyde, followed by a nucleophilic substitution of the fluorine with the cyclopropylmethoxy group, and subsequent oxidation. This route avoids selectivity issues in the first step.[2]

Process Optimization: Data Summary

The following tables summarize reaction conditions from various patented methods to aid in the optimization of your synthesis.

Table 1: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
3-cyclopropylmethoxy-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, K₂CO₃DMSO120128593.6[4]
3-cyclopropylmethoxy-4-hydroxybenzaldehydeEthyl chlorodifluoroacetate, KOHDMF6089089.6[4]
3-cyclopropylmethoxy-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, K₂CO₃DMAC12089089.6[4]
3-hydroxy-4-difluoromethoxy-benzoic acid ethyl esterBromomethylcyclopropane, Cs₂CO₃DMF701091Not specified[1]

Table 2: Oxidation of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde

Oxidizing AgentAdditivesSolventTemperature (°C)Time (h)YieldReference
Hydrogen Peroxide (35%)Tetrabutylammonium bromideNot specified100-1101268g from 75g starting material[3]
Sodium ChloriteAcidic conditionsNot specifiedNot specifiedNot specifiedNot specified[2]

Experimental Protocols & Workflows

Below are detailed methodologies for key synthesis routes and a troubleshooting workflow.

Protocol 1: Synthesis from 3-halogeno-4-hydroxybenzaldehyde[4]
  • Step 1: Synthesis of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde

    • Under a nitrogen atmosphere, add 100 mL of DMSO to a 250 mL four-neck flask.

    • Control the temperature at 10-15°C and add 10.08g of 3-chloro-4-hydroxybenzaldehyde, 3.9g of sodium hydride, and 5.13g of cyclopropylmethanol.

    • Stir for 30 minutes, then warm the mixture to 110°C and stir for 10 hours.

    • After cooling, adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

    • Extract three times with ethyl acetate (100 mL each).

    • Wash the combined organic layers with water and then saturated brine.

    • Dry over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.

  • Step 2: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde

    • To a 250 mL four-neck flask, add 80 mL of DMSO, 9.65g of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, 22.95g of sodium chlorodifluoroacetate, and 34.5g of potassium carbonate.

    • Heat the mixture to 120°C and stir for 12 hours.

    • Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.

    • Perform extraction and washing as described in Step 1.

    • Evaporate the solvent to obtain the aldehyde intermediate.

  • Step 3: Oxidation to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid

    • The patent describes this as a subsequent oxidation step, for which standard procedures (e.g., using sodium chlorite or potassium permanganate) can be employed.[4]

Logical Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting low yield issues.

G start Start: Low Overall Yield check_sm Check Starting Material Purity start->check_sm check_alkylation Analyze Alkylation Step Products (TLC/HPLC) check_sm->check_alkylation is_mixture Isomeric Mixture Present? check_alkylation->is_mixture change_route Action: Change Synthetic Route (e.g., use 3-fluoro-4-hydroxybenzaldehyde) is_mixture->change_route Yes check_oxidation Review Oxidation Step is_mixture->check_oxidation No end End: Yield Improved change_route->end optimize_conditions Action: Optimize Reaction Conditions (Temp, Time, Reagents) check_oxidation->optimize_conditions check_degradation Check for Product Degradation (Analyze byproducts) optimize_conditions->check_degradation check_degradation->optimize_conditions Degradation Found check_degradation->end No Degradation

Caption: Troubleshooting workflow for low yield.

Synthetic Route Comparison

This diagram illustrates the initial steps of two alternative synthetic routes, highlighting the selectivity issue.

G cluster_0 Route 1: From 3,4-Dihydroxybenzaldehyde cluster_1 Route 2: From 3-Fluoro-4-hydroxybenzaldehyde a 3,4-Dihydroxybenzaldehyde b Alkylation a->b c Mixture of Products (Low Selectivity) b->c d Difficult Purification (Column Chromatography) c->d e 3-Fluoro-4-hydroxybenzaldehyde f Etherification e->f g Single Product (High Selectivity) f->g h Simplified Purification g->h

References

Technical Support Center: Purification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited and industrially applicable method for the purification of this compound is recrystallization.[1] This technique is effective in removing process-related impurities and by-products.

Q2: What are the recommended solvent systems for the recrystallization of this compound?

A2: A common solvent system for the recrystallization of this compound is a mixture of acetonitrile and petroleum ether (also known as sherwood oil). Other solvents that have been used for the recrystallization of similar benzoic acid derivatives include toluene, ethanol/water mixtures, and hot water, sometimes with the addition of charcoal to remove colored impurities.

Q3: What are the potential impurities that I should be aware of during the purification of this compound?

A3: As an intermediate in the synthesis of Roflumilast, potential impurities can arise from the starting materials, by-products of the reaction, and degradation products. Some potential process-related impurities could be positional isomers or compounds with incomplete etherification or oxidation. For instance, impurities found in Roflumilast that may originate from its intermediates include those with alternative alkyl groups in place of the cyclopropylmethoxy group, or variations in the substitution pattern on the benzene ring.[2]

Q4: What analytical techniques are typically used to assess the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for the structural elucidation and characterization of the main compound and any isolated impurities.[2]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Problem: The compound separates as an oil rather than forming crystals upon cooling the recrystallization solvent.

Possible Causes & Solutions:

CauseSolution
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of a stable crystal lattice.
Solvent polarity is too high. If using a mixed solvent system, try increasing the proportion of the less polar solvent.
Supersaturation is too high. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.
Presence of impurities. Impurities can sometimes inhibit crystallization. Consider a pre-purification step like a charcoal treatment or a simple filtration of the hot solution to remove insoluble matter.
Issue 2: Poor Recovery of Crystalline Product

Problem: A low yield of the purified compound is obtained after recrystallization.

Possible Causes & Solutions:

CauseSolution
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
Incomplete crystallization. After slow cooling to room temperature, cool the flask in an ice bath for an extended period to maximize precipitation.
Crystals lost during filtration. Ensure the filter paper is properly fitted to the funnel. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
Product is too soluble in the chosen solvent at low temperatures. Experiment with different solvent systems. A good recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at low temperatures.
Issue 3: Persistent Impurities After Recrystallization

Problem: HPLC analysis shows that certain impurities remain even after one or more recrystallization cycles.

Possible Causes & Solutions:

CauseSolution
Impurity has similar solubility to the product. Consider using a different solvent system for recrystallization, as the relative solubilities of the product and impurity may differ.
Impurity is co-crystallizing with the product. A second recrystallization from a different solvent system may be effective. Alternatively, column chromatography may be necessary to separate closely related impurities.
The impurity is the starting material or a key intermediate. Ensure the preceding reaction has gone to completion. If necessary, modify the reaction conditions to drive it further.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline based on common practices for purifying substituted benzoic acids and specific information found for the target molecule.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the primary recrystallization solvent (e.g., acetonitrile). Heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities or colored impurities are present, perform a hot gravity filtration. If colored, add a small amount of activated charcoal to the hot solution and stir for a few minutes before filtering.

  • Crystallization: To the hot, clear filtrate, slowly add a less polar co-solvent (e.g., petroleum ether) until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For optimal recovery, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment by HPLC (General Method)

A general reversed-phase HPLC method for the analysis of substituted benzoic acids is provided below. Method optimization will be required for baseline separation of all potential impurities.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C

Visualizations

Purification_Workflow crude Crude Product dissolution Dissolution in Hot Acetonitrile crude->dissolution hot_filtration Hot Filtration (optional, with charcoal) dissolution->hot_filtration crystallization Addition of Petroleum Ether & Slow Cooling dissolution->crystallization If no hot filtration hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration pure_product Pure Crystalline Product filtration->pure_product

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic start Purification Issue? oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery persistent_impurities Persistent Impurities? start->persistent_impurities solution1 Slow Cooling Adjust Solvent Ratio oiling_out->solution1 Yes solution2 Minimize Solvent Volume Ice Bath Cooling poor_recovery->solution2 Yes solution3 Change Solvent System Column Chromatography persistent_impurities->solution3 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Navigating the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting reactions involving the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the production of various pharmaceuticals, including Roflumilast.[1][2][3] This guide is designed to address common challenges encountered during its synthesis, offering practical solutions and preventative measures in a direct question-and-answer format.

Troubleshooting Guide: Common Synthetic Challenges

Question 1: My oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde to the corresponding benzoic acid is resulting in a low yield. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the oxidizing agent.

  • Side Reactions: The aldehyde is susceptible to side reactions, especially under harsh oxidative conditions. This can lead to the formation of undesired byproducts.

  • Degradation of Product: The benzoic acid product itself might be sensitive to the reaction conditions and could degrade if the reaction is run for too long or at too high a temperature.[4]

  • Impure Starting Material: The purity of the starting aldehyde is crucial. Impurities can interfere with the oxidation process.

Troubleshooting Strategies:

  • Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.

  • Optimize Oxidizing Agent: The choice and amount of oxidizing agent are critical. Common oxidizing agents for this conversion include sodium chlorite in the presence of a chlorine scavenger like sulfamic acid or hydrogen peroxide.[1][5] Ensure the stoichiometry of the oxidizing agent is appropriate. A slight excess may be necessary, but a large excess can lead to side products.

  • Control Temperature: Maintain the recommended reaction temperature. For the oxidation with sodium chlorite and sulfamic acid in glacial acetic acid, the reaction is typically stirred at room temperature.[1]

  • Purification of Aldehyde: Ensure the starting 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is of high purity. If necessary, purify it by recrystallization or column chromatography before proceeding with the oxidation.[5]

Question 2: I am observing significant amounts of impurities in my final this compound product. What are the likely impurities and how can I minimize them?

Likely Impurities:

  • Unreacted Starting Material: Residual 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.

  • Over-oxidation Products: Though less common for this specific transformation, harsh conditions could potentially lead to further oxidation or degradation of the aromatic ring.

  • Impurities from Previous Steps: The purity of the final product is highly dependent on the purity of all preceding intermediates. For instance, impurities from the alkylation or difluoromethoxylation steps can carry through.

  • Chlorinated Impurities: If using certain chlorinating agents in previous steps or during the oxidation (e.g., from sodium chlorite), chlorinated byproducts might be present.[5]

Minimization and Purification Strategies:

  • Stepwise Purification: Purify the intermediates at each stage of the synthesis. This will prevent the accumulation of impurities.

  • Recrystallization: This is an effective method for purifying the final benzoic acid product. Toluene and petroleum ether are reported as suitable solvents for recrystallization.[5]

  • Column Chromatography: While less ideal for large-scale industrial production, column chromatography can be used for purification, especially at the lab scale.[5]

  • Washing: After precipitation of the product, thorough washing with water can help remove water-soluble impurities and inorganic salts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic pathways have been reported, often starting from commercially available precursors. The key final step is typically the oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. The synthesis of this aldehyde intermediate can be achieved through various methods, including:

  • A multi-step synthesis starting from 3-nitro-4-hydroxybenzoic acid ester, involving alkylation, reduction, diazotization, hydrolysis, another alkylation, and finally deprotection.[2][3]

  • Starting with 3,4-dihydroxybenzaldehyde, followed by sequential alkylation and difluoromethoxylation.[5]

  • A route beginning with 3-halogeno-4-hydroxybenzaldehyde, which undergoes reaction with cyclopropylmethanol, followed by reaction with a chlorodifluoroacetic acid derivative.[6]

Q2: What are the key reaction parameters to control during the synthesis?

A2: Careful control of reaction conditions is crucial for a successful synthesis with high yield and purity. Key parameters include:

  • Temperature: Many of the reaction steps, such as alkylations and oxidations, are temperature-sensitive.[2][6]

  • Reaction Time: Monitoring the reaction to determine the optimal time for completion is essential to prevent incomplete reactions or the formation of degradation products.[2]

  • Choice of Base and Solvent: In alkylation steps, the choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., DMF, DMSO) significantly impacts the reaction efficiency.[2][6]

  • Purity of Reagents: Using high-purity starting materials and reagents is fundamental to obtaining a clean product.

Q3: Are there any specific safety precautions I should take when working with the reagents involved in the synthesis?

A3: Yes, several reagents used in the synthesis of this compound require careful handling. For example, reagents like sodium hydride are highly flammable and reactive with water. Solvents such as DMF and DMSO have specific handling and disposal requirements. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product itself is classified with hazards such as being harmful if swallowed and causing skin and eye irritation.[7]

Experimental Protocols

Protocol 1: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol is based on a reported laboratory-scale synthesis.[1]

Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • Sulfamic acid

  • Sodium chlorite

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.

  • Prepare a solution of sodium chlorite (1.5 equivalents) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, add water to the reaction mixture to precipitate the solid product.

  • Filter the solid, wash it with water, and dry it at 40°C to obtain this compound.

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Starting MaterialReaction StepProductReported Yield (%)Reference
3-cyclopropylmethoxy-4-hydroxybenzaldehydeReaction with sodium chlorodifluoroacetate3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde85[6]
3-hydroxy-4-difluoromethoxy-benzoic acid ethyl esterAlkylation with bromomethylcyclopropaneThis compound ethyl ester91[2]
3-amino-4-hydroxybenzoic acid ethyl esterDiazotization followed by hydrolysis3,4-dihydroxybenzoic acid ethyl ester83[2]
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehydeOxidation with sodium chlorite and sulfamic acidThis compoundNot specified[1]

Mandatory Visualization

Diagram 1: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product A 3,4-dihydroxy benzaldehyde D Alkylation / Difluoromethoxylation (Multi-step) A->D Route 1 B 3-nitro-4-hydroxy benzoic acid ester B->D Route 2 C 3-halogeno-4-hydroxy benzaldehyde C->D Route 3 E 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde D->E F Oxidation E->F G 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid F->G

Caption: Synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Oxidation Yield

G A Low Yield in Oxidation Step B Check for Incomplete Reaction A->B C Monitor by TLC/HPLC B->C Yes E Check for Side Reactions/ Product Degradation B->E No D Increase Reaction Time or Slightly Increase Temperature C->D F Analyze Crude Product for Impurities E->F Yes H Verify Purity of Starting Aldehyde E->H No G Optimize Oxidizing Agent Stoichiometry or Use Milder Conditions F->G I Purify Aldehyde Before Oxidation H->I Impure

Caption: Troubleshooting workflow for low yield in the final oxidation step.

References

Technical Support Center: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The information focuses on its synthesis, potential impurities, and its role as a key intermediate in the manufacturing of Roflumilast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical intermediate.[1][2] Its principal application is in the synthesis of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, which is used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] It is also considered an impurity in the final Roflumilast drug product.[4][5]

Q2: What are the common starting materials for the synthesis of this compound?

A common synthetic route involves the use of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde as the starting material.[1]

Q3: What are the critical parameters to control during the synthesis of this compound?

Based on available synthesis information, critical parameters include the choice of oxidizing agent (e.g., sodium chlorite and sulfamic acid), solvent (e.g., glacial acetic acid), reaction temperature (typically room temperature), and the subsequent purification steps to isolate the final product.[1]

Q4: How is this compound converted to Roflumilast?

This compound is converted to Roflumilast through formal condensation of its carboxy group with the amino group of 3,5-dichloropyridin-4-amine.[3] This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the amine.[4]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low Yield During Synthesis Incomplete oxidation of the starting aldehyde.- Ensure the purity of the starting 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.- Verify the concentration and stoichiometry of the oxidizing agents (sodium chlorite, sulfamic acid).[1]- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.
Degradation of the product during workup.- Maintain appropriate temperature control during the reaction and purification steps.- Use a suitable solvent system for extraction and crystallization to minimize product loss.
Presence of Impurities in the Final Product Unreacted starting material (3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde).- Optimize reaction time and temperature to drive the reaction to completion.- Employ efficient purification methods such as recrystallization or column chromatography to remove the aldehyde.
Side-reactions occurring during synthesis.- Control the reaction temperature to minimize the formation of temperature-dependent byproducts.- Ensure the purity of all reagents and solvents to avoid introducing reactive contaminants.
Difficulty in Isolating the Product Product is not precipitating effectively from the reaction mixture.- After the reaction, try adding a larger volume of water to induce precipitation.[1]- Cool the solution to a lower temperature (e.g., 0-4°C) to decrease the solubility of the product.- If precipitation is still problematic, consider an extractive workup followed by crystallization from a suitable solvent system.

Experimental Protocols

Synthesis of this compound from 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde[1]

Materials:

  • 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • Sulfamic acid

  • Sodium chlorite

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.

  • Prepare a solution of sodium chlorite (1.5 equivalents) in water.

  • Add the sodium chlorite solution to the solution from step 1.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction for the disappearance of the starting material by a suitable method (e.g., TLC or HPLC).

  • Upon completion, add water to the reaction mixture to precipitate the solid product.

  • Filter the solid and dry it at 40°C to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₄[5][6]
Molecular Weight 258.22 g/mol [5][6]
CAS Number 162401-62-9[5][6]
Boiling Point 356.4°C at 760 mmHg[7]
Density 1.355 g/cm³[7]
Flash Point 169.4°C[7]

Visualizations

Synthesis_Pathway cluster_synthesis Synthesis of Target Compound cluster_roflumilast Conversion to Roflumilast Start 3-cyclopropylmethoxy-4- difluoromethoxybenzaldehyde Reagents Sodium Chlorite, Sulfamic Acid, Glacial Acetic Acid Start->Reagents Oxidation Product 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Reagents->Product Intermediate 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Roflumilast Roflumilast Intermediate->Roflumilast Condensation Amine 3,5-dichloropyridin-4-amine Amine->Roflumilast

Caption: Synthetic pathway of this compound and its subsequent conversion to Roflumilast.

Troubleshooting_Logic Start Experiment Start Problem Low Yield? Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity Yes Impurity Impurity Detected? Problem->Impurity No CheckReagents Verify Reagent Stoichiometry CheckPurity->CheckReagents MonitorReaction Monitor Reaction Progress (TLC/HPLC) CheckReagents->MonitorReaction MonitorReaction->Impurity Success Successful Synthesis Impurity->Success No OptimizePurification Optimize Purification (Recrystallization/ Chromatography) Impurity->OptimizePurification Yes OptimizePurification->Success

Caption: A logical workflow for troubleshooting common issues during the synthesis of the target compound.

References

Technical Support Center: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The information provided is intended to address potential stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). It also serves as a critical reference standard for impurity profiling in the final drug product.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, it is recommended to store this compound in a refrigerator at 2-8°C for long-term storage.[1] The container should be tightly sealed to protect it from moisture and light.

Q3: What are the known impurities associated with this compound?

A3: Impurities can arise during the synthesis of this compound and may be carried through to the final drug product, Roflumilast. These can include process-related impurities from starting materials and by-products of the synthetic steps. A detailed study of Roflumilast has identified several related substances that could potentially be present.[2]

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: Based on the general stability of benzoic acid derivatives and forced degradation studies of the related drug Roflumilast, potential degradation pathways for this compound may include:

  • Hydrolysis: The ether linkages (cyclopropylmethoxy and difluoromethoxy) could be susceptible to cleavage under strong acidic or basic conditions, although they are generally stable.

  • Oxidation: The aromatic ring is a potential site for oxidative degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group) is a common degradation pathway for benzoic acids.[3][4]

  • Photodegradation: Exposure to UV light can potentially lead to the formation of hydroxylated by-products.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered during experiments involving this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage or Experimentation

Possible Cause: Degradation of the compound due to improper storage or harsh experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C in a tightly sealed, light-protected container.

  • Review Experimental Conditions:

    • pH: Avoid extreme pH conditions. If your experiment requires acidic or basic conditions, consider the potential for hydrolysis.

    • Temperature: Minimize exposure to high temperatures. If heating is necessary, use the lowest effective temperature and shortest possible duration.

    • Light: Protect your samples from direct light, especially UV light.

  • Analyze Degradation Products: If unknown peaks persist, consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This can help in confirming the identity of the impurities.

  • Use a Stability-Indicating HPLC Method: Employ an HPLC method capable of separating the parent compound from its potential degradation products. A well-developed method will have been validated through forced degradation studies.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Loss of compound potency due to degradation. The formation of degradation products could also interfere with the assay.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Assess Purity Before Use: Whenever possible, verify the purity of the compound by a suitable analytical method like HPLC before conducting biological experiments.

  • Consider Solvent Effects: Be mindful of the solvent used to dissolve the compound. Some solvents can promote degradation. Ensure the chosen solvent is compatible and that the solution is not stored for prolonged periods.

  • Run Control Experiments: Include appropriate controls in your assays to monitor for any time-dependent degradation of the compound under your specific experimental conditions.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on studies of the related drug Roflumilast and general knowledge of benzoic acid derivatives.

Stress ConditionExpected StabilityPotential Degradation Products
Acid Hydrolysis Potentially susceptible to degradation under strong acidic conditions.Cleavage of ether linkages, hydroxylation of the aromatic ring.
Base Hydrolysis Potentially susceptible to degradation under strong alkaline conditions.Cleavage of ether linkages.
**Oxidation (e.g., H₂O₂) **Susceptible to oxidation.N-oxides (if part of a larger amide), hydroxylated species.
Thermal Degradation Generally stable at moderate temperatures, but can degrade at high temperatures.Decarboxylation to form 2-(cyclopropylmethoxy)-1-(difluoromethoxy)benzene.
Photodegradation Generally stable, but prolonged exposure to high-intensity UV light may cause degradation.Hydroxylated by-products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.0065 M ammonium acetate, pH 6.3) and an organic solvent (e.g., a mixture of methanol and acetonitrile).[5]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 251 nm).[5]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).

Method Validation: To ensure the method is stability-indicating, it must be validated by performing forced degradation studies. The method should be able to resolve the parent peak from all significant degradation product peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the compound and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-48 hours). Dissolve the stressed sample for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

For each condition, analyze the stressed sample by the developed HPLC method and compare it to an unstressed control sample to determine the percentage of degradation and to observe the formation of degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (2-8°C, sealed, dark) start->check_storage review_protocol Review Experimental Protocol (pH, temp, light exposure) start->review_protocol prepare_fresh Use Freshly Prepared Solutions check_storage->prepare_fresh review_protocol->prepare_fresh run_hplc Analyze by Stability-Indicating HPLC Method prepare_fresh->run_hplc pass Purity Confirmed >98% run_hplc->pass fail Degradation Observed <98% Purity run_hplc->fail identify_degradants Perform Forced Degradation Studies to Identify Impurities fail->identify_degradants optimize_protocol Optimize Experimental Conditions fail->optimize_protocol identify_degradants->optimize_protocol

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 80°C) analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base Base Hydrolysis (0.1M NaOH, 80°C) base->analysis oxidation Oxidation (30% H2O2, RT) oxidation->analysis thermal Thermal (105°C, solid) thermal->analysis photo Photolytic (UV/Vis light) photo->analysis compound This compound compound->acid compound->base compound->oxidation compound->thermal compound->photo results Identify Degradants & Determine Degradation Pathways analysis->results

References

Technical Support Center: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals. Our aim is to help researchers, scientists, and drug development professionals anticipate and resolve common experimental challenges to improve yield, purity, and overall success of the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the problematic outcome.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the Williamson ether synthesis step (formation of the cyclopropylmethoxy ether).- Ensure the complete deprotonation of the hydroxyl group by using a sufficiently strong base like sodium hydride (NaH). - Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the resulting alkoxide.[1] - Confirm the quality of the cyclopropylmethyl bromide, as it can degrade over time.
Competing E2 elimination during the Williamson ether synthesis, forming an alkene byproduct.[1][2]- Maintain a lower reaction temperature, as higher temperatures favor the E2 elimination pathway.[1] - The use of cyclopropylmethyl bromide, a primary alkyl halide, already minimizes this risk compared to secondary or tertiary halides.[3]
Incomplete oxidation of the benzaldehyde intermediate to the benzoic acid.- Ensure the oxidizing agent (e.g., sodium chlorite, hydrogen peroxide) is fresh and used in the correct stoichiometric ratio. - If starting from benzaldehyde, check for the presence of benzoic acid in the starting material, as benzaldehydes can auto-oxidize.[4][5] Purify by washing with a mild base like sodium bicarbonate if necessary.[6]
Presence of Impurities in the Final Product C-alkylation of the phenoxide during the Williamson ether synthesis, leading to an isomer.[2][7]- The choice of solvent is critical. Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation over C-alkylation. Protic solvents can increase the amount of C-alkylation.[1]
Unreacted starting materials remaining.- Increase the reaction time or modestly increase the temperature, while monitoring for byproduct formation. - Ensure efficient mixing to avoid localized concentration gradients.
Hydrolysis of the difluoromethoxy group.- While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis.[8][9] Buffer the reaction mixture if necessary and perform aqueous workups at neutral or near-neutral pH.
Rearrangement of cyclopropylmethyl bromide.- The cyclopropylmethyl cation is prone to rearrangement. While the SN2 conditions of the Williamson ether synthesis are designed to avoid carbocation formation, localized overheating or protic impurities could potentially facilitate this side reaction. Ensure anhydrous conditions and controlled heating.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an alkene byproduct. What is the most likely cause and how can I prevent it?

A1: The formation of an alkene byproduct is most likely due to a competing E2 elimination reaction during the Williamson ether synthesis step.[1][2] This is more common with sterically hindered alkyl halides. To minimize this, it is crucial to maintain a lower reaction temperature, as higher temperatures favor elimination over the desired SN2 substitution.[1] Using a primary alkyl halide like cyclopropylmethyl bromide is advantageous in minimizing this side reaction.[3]

Q2: My NMR spectrum shows an unexpected isomer. What could it be and how do I avoid its formation?

A2: An unexpected isomer could be the result of C-alkylation instead of the desired O-alkylation on the phenolic oxygen.[2][7] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. To favor O-alkylation, the choice of solvent is critical. Using polar aprotic solvents like DMF or acetonitrile will increase the yield of the desired ether product.[1]

Q3: How stable is the difluoromethoxy group to the reaction conditions?

A3: The difluoromethoxy group is generally considered to be chemically stable and resistant to cleavage under typical synthetic conditions, including the basic conditions of the Williamson ether synthesis and mild acidic or basic workups.[8][9][10] However, prolonged exposure to strong acids or bases, particularly at high temperatures, could potentially lead to hydrolysis. It is good practice to use the mildest conditions necessary to achieve the desired transformation.

Q4: Can I use a different base for the etherification step?

A4: Yes, while strong bases like sodium hydride are effective for complete deprotonation, other bases such as potassium carbonate or cesium carbonate can also be used, often in a polar aprotic solvent like DMF. The choice of base may influence the reaction rate and temperature required.

Q5: My oxidation of the intermediate aldehyde to the carboxylic acid is sluggish. What can I do?

A5: Firstly, ensure your aldehyde starting material is pure, as aldehydes can air-oxidize to the carboxylic acid, but can also contain inhibitors.[4][5] If the reaction is slow, confirm that your oxidizing agent is active and that you are using the correct stoichiometry. For oxidations using sodium chlorite, the reaction is often buffered with a mild acid scavenger like sulfamic acid.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a composite based on common synthetic routes described in the literature.

Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • To a solution of 3-hydroxy-4-(difluoromethoxy)benzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopropylmethyl bromide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1 equivalent) and sulfamic acid (1.5 equivalents) in glacial acetic acid.

  • Prepare a solution of sodium chlorite (1.5 equivalents) in water.

  • Cool the aldehyde solution in an ice bath and add the sodium chlorite solution dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Upon completion, add water to precipitate the solid product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system like toluene/petroleum ether.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 3-hydroxy-4-(difluoromethoxy)benzaldehyde B 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde A->B Cyclopropylmethyl bromide, K2CO3, DMF C This compound B->C NaClO2, Sulfamic acid, Acetic acid

Caption: Overall synthetic scheme for the target molecule.

Common Side Reactions

Side_Reactions cluster_williamson Williamson Ether Synthesis Phenoxide Phenoxide Intermediate DesiredProduct O-Alkylation Product (Desired Ether) Phenoxide->DesiredProduct SN2 (Favored) E2_Product E2 Elimination Product (Alkene) Phenoxide->E2_Product E2 (Side Reaction) C_Alkylation C-Alkylation Product (Isomer) Phenoxide->C_Alkylation Side Reaction

Caption: Potential side reactions during ether formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC/LC-MS of Crude Product Start->Check_TLC Identify_Byproduct Identify Major Impurity Check_TLC->Identify_Byproduct Unreacted_SM Unreacted Starting Material Identify_Byproduct->Unreacted_SM Starting Material Dominant Alkene_Byproduct Alkene Byproduct Detected Identify_Byproduct->Alkene_Byproduct Byproduct with Alkene Signature Isomer_Byproduct Isomeric Byproduct Detected Identify_Byproduct->Isomer_Byproduct Isomer Detected Action_SM Increase reaction time or use stronger base/more reagent. Unreacted_SM->Action_SM Action_Alkene Lower reaction temperature. Alkene_Byproduct->Action_Alkene Action_Isomer Switch to polar aprotic solvent (e.g., DMF). Isomer_Byproduct->Action_Isomer

Caption: A logical workflow for troubleshooting synthesis issues.

References

analytical challenges in characterizing 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Welcome to the technical support center for the analytical characterization of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).[4] The compound itself has also been studied for its potential inhibitory effects on pulmonary fibrosis.[1][5]

Q2: What are the common impurities I should be aware of during the synthesis and analysis of this compound?

A2: Several process-related impurities can arise during the synthesis of Roflumilast, and by extension, in the intermediate this compound. Some potential impurities include starting materials or byproducts from various synthetic routes. A detailed study has identified several Roflumilast impurities that could be relevant.[4] Key examples include isomers and compounds with variations in the substituent groups. It is crucial to have reference standards for these impurities for accurate identification and quantification.

Q3: I am observing poor peak shape in my HPLC analysis. What are the likely causes and how can I troubleshoot this?

A3: Poor peak shape (e.g., fronting, tailing, or broad peaks) in HPLC can be due to several factors. Common causes include column overload, secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. To troubleshoot, you can try the following:

  • Reduce Injection Volume/Concentration: Overloading the column is a frequent cause of peak asymmetry.

  • Adjust Mobile Phase pH: The benzoic acid moiety is acidic. Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid or phosphoric acid) to keep the analyte in its neutral form, which generally results in better peak shape on reverse-phase columns.

  • Check for Column Contamination or Degradation: If the problem persists, the column may be contaminated or nearing the end of its lifespan. Flushing the column or replacing it may be necessary.

Q4: What solvents are suitable for dissolving this compound?

A4: Based on its chemical structure (a carboxylic acid with ether linkages), this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7] For reverse-phase HPLC, it is typically dissolved in the mobile phase or a mixture of the mobile phase components. Solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH due to the deprotonation of the carboxylic acid.

Q5: How can I confirm the identity of the synthesized compound?

A5: A combination of analytical techniques should be used to confirm the identity of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight (258.22 g/mol ).[2][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the presence of the cyclopropyl, methoxy, difluoromethoxy, and benzoic acid moieties.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches.

Troubleshooting Guides

HPLC Troubleshooting

This decision tree provides a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting start Start: HPLC Issue Observed issue issue start->issue Identify Issue check check issue->check Peak Shape (Tailing/Fronting) check2 check2 issue->check2 Retention Time Shift check3 check3 issue->check3 No Peaks/ Low Signal action action check->action Check Mobile Phase pH action2 action2 check->action2 Check Sample Concentration solution solution action->solution Adjust pH to < 4 solution2 solution2 action2->solution2 Dilute Sample action3 action3 check2->action3 Verify Mobile Phase Composition action4 action4 check2->action4 Check Column Temperature solution3 solution3 action3->solution3 Prepare Fresh Mobile Phase solution4 solution4 action4->solution4 Ensure Stable Temperature action5 action5 check3->action5 Check Detector Settings (Wavelength) action6 action6 check3->action6 Check Sample Preparation solution5 solution5 action5->solution5 Set to ~254 nm solution6 solution6 action6->solution6 Ensure Complete Dissolution

Caption: HPLC Troubleshooting Workflow

Impurity Identification Workflow

This workflow outlines the steps for identifying an unknown peak in a chromatogram.

Impurity_Identification start Start: Unknown Peak Detected in Chromatogram step1 Step 1: Determine Relative Retention Time (RRT) start->step1 step2 Step 2: Compare RRT with Known Impurity Profile step1->step2 decision Match Found? step2->decision step3a Step 3a: Tentatively Identify Impurity decision->step3a Yes step3b Step 3b: Proceed to Spectroscopic Analysis decision->step3b No finish End: Impurity Structure Confirmed step3a->finish step4 Step 4: LC-MS Analysis to Determine Mass step3b->step4 step5 Step 5: Isolate Impurity (e.g., Prep-HPLC) step4->step5 step6 Step 6: NMR Spectroscopy for Structural Elucidation step5->step6 step6->finish

Caption: Impurity Identification Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method provides a general starting point for the purity determination of this compound.

ParameterRecommended Conditions
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method can be used to analyze for volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Derivatization (e.g., silylation) of the benzoic acid may be necessary to improve volatility.

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
Sample Preparation Dissolve 1 mg in 1 mL of a suitable solvent (e.g., dichloromethane). Consider derivatization with a silylating agent like BSTFA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the structural elucidation of this compound.

ParameterDetails
Solvent DMSO-d₆ or CDCl₃
¹H NMR Expect signals for the aromatic protons, the difluoromethoxy proton (a triplet), the cyclopropylmethoxy protons, and the acidic proton of the carboxylic acid.
¹³C NMR Expect distinct signals for the aromatic carbons, the difluoromethoxy carbon (a triplet due to C-F coupling), the cyclopropylmethoxy carbons, and the carboxyl carbon.
¹⁹F NMR A single signal (a doublet due to F-H coupling) is expected for the two equivalent fluorine atoms.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₄[2][8][9]
Molecular Weight 258.22 g/mol [2][8][9]
CAS Number 162401-62-9[1][2][8]
Appearance Solid
IUPAC Name This compound[8]
InChIKey IGFDIFLMMLWKKY-UHFFFAOYSA-N[10]
SMILES C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F[2][8]

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid purity, a key intermediate in the synthesis of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1][2] The quality of this intermediate is critical, as impurities can carry through the synthetic pathway, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3]

This document outlines experimental protocols for orthogonal analytical techniques, presents data in a comparative format, and includes workflow diagrams to guide researchers in selecting the most appropriate methods for their specific needs.

Introduction to Purity Analysis

This compound (CAS No. 162401-62-9) is a substituted benzoic acid derivative.[2] Its synthesis involves multiple steps, which can introduce various impurities, including unreacted starting materials, byproducts of side reactions, and residual solvents.[3] Therefore, a robust analytical strategy employing multiple, orthogonal techniques is essential to ensure the purity of this intermediate. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Purity Validation Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown species, or the determination of absolute purity. The following table summarizes the strengths and weaknesses of the three primary methods discussed in this guide.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Primary Use Quantification of known impurities, purity assessment.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination, quantification without a specific reference standard of the analyte.
Strengths High sensitivity, high resolution, well-established for pharmaceutical analysis.[4][][6][7][8]High specificity and sensitivity for volatile compounds, excellent for identification of unknowns through mass spectral libraries.[9][10][11][12]Primary analytical method, highly specific, provides structural information, does not require a reference standard of the analyte itself.[13][14][15][16][17]
Limitations Requires a reference standard for each impurity for accurate quantification, may not be suitable for volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC, requires a high-purity internal standard, more complex data analysis.[17]
Typical Impurities Detected Process-related impurities, isomers, degradation products.[1][3]Residual solvents (e.g., Toluene, DMF, Acetonitrile), volatile starting materials.[3]A wide range of organic impurities with distinct NMR signals.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. The following sections provide methodologies for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the separation and quantification of this compound and its potential non-volatile process-related impurities.

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents that may be present from the synthesis process.

Instrumentation:

  • GC-MS system with a headspace autosampler

  • DB-624 or equivalent capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness)

Method Parameters:

  • Injector Temperature: 220 °C

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 min

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This method provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Internal Standard:

  • A certified internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

NMR Parameters:

  • Pulse Program: A calibrated 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Visualizing the Validation Workflow

A systematic workflow is crucial for a comprehensive purity assessment. The following diagrams illustrate the logical flow of the validation process and the relationship between the different analytical techniques.

Purity_Validation_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Primary Purity Analysis cluster_2 Orthogonal and Specific Analyses cluster_3 Data Evaluation and Reporting Sample 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Sample Initial_Screening Initial Screening (e.g., TLC, mp) Sample->Initial_Screening HPLC HPLC Analysis (Purity and Impurity Profile) Initial_Screening->HPLC Proceed if initial checks are satisfactory GCMS GC-MS Analysis (Residual Solvents) Initial_Screening->GCMS Parallel Analysis qNMR qNMR Analysis (Absolute Purity) Initial_Screening->qNMR For Absolute Purity Determination Data_Analysis Comprehensive Data Analysis HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: A workflow for the comprehensive purity validation of this compound.

Orthogonal_Method_Relationship cluster_HPLC HPLC cluster_GCMS GC-MS cluster_qNMR qNMR Analyte 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid NonVolatile_Impurities Non-Volatile Impurities (e.g., starting materials, byproducts) Analyte->NonVolatile_Impurities Volatile_Impurities Volatile Impurities (e.g., residual solvents) Analyte->Volatile_Impurities Absolute_Purity Absolute Purity (Structure Confirmation) Analyte->Absolute_Purity

References

A Comparative Guide to the Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the manufacturing of Roflumilast. The comparison focuses on reaction yields, purity, and key experimental conditions to aid in the selection of the most efficient and scalable synthesis strategy.

Introduction

This compound is a crucial building block for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The efficiency and cost-effectiveness of Roflumilast production are highly dependent on the synthetic route chosen for this intermediate. This document outlines and compares several prominent synthetic pathways, providing experimental data and protocols to support an objective evaluation.

Comparative Analysis of Synthesis Routes

Several synthetic strategies for this compound have been developed, each with distinct starting materials and reaction sequences. Below is a summary and comparison of the most common approaches.

Route 1: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This route utilizes the direct oxidation of the corresponding benzaldehyde derivative. The aldehyde precursor can be synthesized via multiple pathways, which in turn affects the overall efficiency of this route.

Experimental Protocol: Oxidation Step [1] To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml), a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml) is added. The reaction mixture is stirred at room temperature for 1 hour. The addition of water (300 ml) leads to the precipitation of the solid product, which is then filtered and dried.

Starting MaterialKey ReagentsSolventReaction TimeTemperatureYieldPurity
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehydeSodium chlorite, Sulfamic acidGlacial acetic acid, Water1 hrRoom Temp.High (not specified)High (not specified)
Route 2: Multi-step Synthesis from 3-nitro-4-hydroxybenzoic acid ester

This pathway involves a longer sequence of reactions, including alkylation, reduction, diazotization, hydrolysis, and deprotection steps to build the target molecule.[2][3]

Logical Flow of Route 2

A 3-nitro-4-hydroxybenzoic acid ester B Alkylation A->B C Reduction B->C D Diazotization & Hydrolysis C->D E Alkylation D->E F Deprotection E->F G 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid F->G

Diagram 1: Synthesis from 3-nitro-4-hydroxybenzoic acid ester.

A key advantage of this route is the avoidance of certain selectivity issues encountered in other methods. However, the multi-step nature can impact the overall yield and production time.

Route 3: Synthesis from 3,4-dihydroxybenzaldehyde or its ester

This approach involves a two-step alkylation of a catechol derivative. A significant challenge with this route is controlling the regioselectivity of the first alkylation step, which can lead to a mixture of products and require purification by column chromatography, making it less suitable for large-scale industrial production.[2][4]

Experimental Data for Key Steps [4]

StepStarting MaterialKey ReagentsSolventReaction TimeTemperatureYieldPurity
Difluoromethoxylation3,4-dihydroxybenzaldehydeSodium chlorodifluoroacetate, NaOHDMF, Water4-5 hr80-120 °C--
Cyclopropylmethylation3-hydroxy-4-(difluoromethoxy)benzaldehydeBromomethylcyclopropane-----
Oxidation3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde------
Route 4: Synthesis from 3-halogeno-4-hydroxybenzaldehyde

This method provides an alternative to circumvent the selectivity issues of Route 3.[5] It involves the initial reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol, followed by difluoromethoxylation and subsequent oxidation.

Experimental Data for Key Steps [5]

StepStarting MaterialKey ReagentsSolventReaction TimeTemperatureYieldPurity
Cyclopropylmethylation3-bromo-4-hydroxybenzaldehydeCyclopropylmethanol, Potassium HydrideDMF6 hr60 °C85%90.5%
Difluoromethoxylation3-(cyclopropylmethoxy)-4-hydroxybenzaldehydeSodium chlorodifluoroacetate, Potassium carbonateDMSO12 hr120 °C85%93.6%

Workflow of Route 4

A 3-halogeno-4-hydroxybenzaldehyde B Reaction with cyclopropylmethanol A->B C 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde B->C D Reaction with chlorodifluoroacetic acid derivative C->D E 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde D->E F Oxidation E->F G 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid F->G

Diagram 2: Synthesis from 3-halogeno-4-hydroxybenzaldehyde.
Route 5: Synthesis from 3-fluoro-4-hydroxybenzaldehyde

This recently developed route offers high yields and purity without the need for column chromatography, making it highly suitable for industrial production.[6] The process involves etherification, followed by an electrophilic substitution and a final oxidation step.

Experimental Protocol and Data [6]

Step 1: Synthesis of 3-fluoro-4-(difluoromethoxy)benzaldehyde In a reaction vessel, 270 mL of DMF, 100 g (0.714 mol) of 3-fluoro-4-hydroxybenzaldehyde, 114.3 g (0.749 mol) of sodium chlorodifluoroacetate, 11.8 g of water, and 30.0 g (0.749 mol) of sodium hydroxide are combined. The mixture is heated to 95-100 °C and maintained for 2 hours. After cooling, 500 mL of water is added, and the product is extracted with dichloromethane. The organic phase is washed, dried, and concentrated to yield the product.

  • Yield: 96%

  • Purity: 99.6%

Step 2: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde This step involves the reaction of 3-fluoro-4-(difluoromethoxy)benzaldehyde with cyclopropylmethanol in the presence of a base.

Step 3: Oxidation to this compound The aldehyde from the previous step is oxidized using sodium chlorite under acidic conditions to yield the final product.

Summary and Conclusion

The choice of synthesis route for this compound depends on factors such as desired scale, cost, and available starting materials.

  • Route 1 is straightforward if the aldehyde precursor is readily available.

  • Route 2 offers a viable, albeit longer, alternative that avoids certain selectivity issues.

  • Route 3 suffers from poor regioselectivity, making it less ideal for large-scale synthesis.

  • Route 4 improves upon Route 3 by starting with a halogenated precursor, offering better control.

  • Route 5 appears to be one of the most promising for industrial applications due to its high yields, high purity, and avoidance of chromatographic purification.[6]

Researchers and development professionals should carefully evaluate these routes based on their specific needs and capabilities. The provided data and protocols offer a foundation for this evaluation, enabling an informed decision for the efficient synthesis of this key pharmaceutical intermediate.

References

A Comparative Guide to PDE4 Inhibitor Precursors: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic precursors for prominent phosphodiesterase 4 (PDE4) inhibitors. The focus is on 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast, compared with precursors for Apremilast and Crisaborole. This comparison is supported by available experimental data on synthesis, alongside detailed protocols for evaluating the final compounds' efficacy.

Phosphodiesterase 4 (PDE4) is a crucial enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammation.[1] By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the inflammatory response. This mechanism has made PDE4 a significant target for the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2] The efficiency and purity of the final active pharmaceutical ingredient (API) are heavily dependent on the quality and synthetic accessibility of its precursors.

Performance Data: Comparison of Precursor Synthesis

The following tables summarize synthetic routes and performance metrics for the precursors of Roflumilast, Apremilast, and Crisaborole. It is important to note that the data is compiled from various sources, and direct comparisons of yield and purity should be made with caution, as reaction conditions and scales may differ.

Table 1: Synthesis of this compound (Roflumilast Precursor)

Starting MaterialKey Reagents/SolventsReaction StepsYield (%)Purity (%)Source
3-cyclopropylmethoxy-4-hydroxy benzaldehydeChlorodifluoroacetic acid sodium, Potassium carbonate, DMSOAlkylation of the hydroxyl group followed by oxidation of the aldehyde.8593.6[3]
3-cyclopropylmethoxy-4-hydroxy benzaldehydeEthyl chlorodifluoroacetate, Potassium hydroxide, DMFAlkylation and subsequent hydrolysis.9089.6[3]
3,4-dihydroxybenzaldehydeBromomethylcyclopropane, Sodium chlorite, Sulfamic acid, Acetic acidMulti-step synthesis involving sequential alkylation and oxidation.Not specifiedNot specified[4]
3-nitro-4-hydroxybenzoic acid esterVariousMulti-step process including alkylation, reduction, diazotization, hydrolysis, and deprotection.Not specifiedNot specified[5][6]

Table 2: Synthesis of Apremilast Precursors

PrecursorStarting MaterialKey Reagents/SolventsOverall Yield (%)Purity (%)Source
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine3-ethoxy-4-methoxybenzaldehydeLithium dimethyl sulfone, Lithium hexamethyldisilazide, Boron trifluoride etherate~56 (overall for Apremilast)95.5 (ee)[7]
3-acetamidophthalic anhydride3-aminophthalic acidAcetic anhydrideNot specifiedNot specified[8][9]

Table 3: Synthesis of Crisaborole Precursors

PrecursorStarting MaterialKey Reagents/SolventsOverall Yield (%)Purity (%)Source
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile2-bromo-5-hydroxybenzaldehyde, 4-fluorobenzonitrilePotassium carbonate, DMFNot specified>98[10]
Crisaborole Intermediate4-(4-bromo-3-formyl-phenoxy)-benzonitrileSodium borohydride~74 (improved process)99.4[11][12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for PDE4 inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes AntiInflammatory Anti-inflammatory Response PKA->AntiInflammatory EPAC->AntiInflammatory Inhibitor PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and inhibitor action.

Experimental_Workflow cluster_synthesis Precursor Synthesis & Characterization cluster_evaluation Inhibitor Evaluation Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Analyze Purity & Structure (HPLC, NMR, MS) Purify->Analyze in_vitro In Vitro PDE4 Inhibition Assay (IC50 Determination) Analyze->in_vitro Test Compound cell_based Cell-Based Assay (e.g., TNF-α Release) in_vitro->cell_based Potent Hits data_analysis Data Analysis & Hit Validation cell_based->data_analysis

Caption: Experimental workflow for PDE4 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of PDE4 inhibitors.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a PDE4 enzyme.[13][14]

1. Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test compounds (serial dilutions in DMSO)

  • 384-well low-volume, black microplates

  • Fluorescence polarization microplate reader

2. Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound. A typical starting concentration is 100 µM with 1:3 dilutions. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).

    • Dilute the recombinant PDE4 enzyme and FAM-cAMP substrate to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of each test compound dilution to the appropriate wells of the 384-well plate.

  • Substrate Addition:

    • Add 5 µL of the diluted FAM-cAMP substrate to all wells.

  • Initiate Reaction:

    • To all wells except the "Blank", add 10 µL of the diluted PDE4 enzyme to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Terminate Reaction and Bind Product:

    • Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.

    • Incubate the plate at room temperature for 30 minutes.

  • Signal Detection:

    • Measure the fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

3. Data Analysis:

  • Subtract the average fluorescence polarization value of the "Blank" wells from all other wells.

  • Calculate the percent inhibition for each concentration relative to the "No Inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TNF-α Release Assay (Cell-Based ELISA)

This protocol describes a method to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit TNF-α production in stimulated human monocytic cells (e.g., THP-1).[15][16]

1. Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for stimulation

  • Test compounds (serial dilutions)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader for absorbance measurement

2. Procedure:

  • Cell Seeding:

    • Seed THP-1 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 200 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Cell Stimulation:

    • Add LPS to each well (final concentration of 1 µg/mL) to induce TNF-α production. Do not add LPS to the unstimulated control wells.

    • Incubate the plate for 17-24 hours at 37°C.

  • Collect Supernatant:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Adding supernatants and standards to an antibody-coated plate.

      • Incubating and washing the plate.

      • Adding a detection antibody, followed by incubation and washing.

      • Adding a substrate to develop color.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve from the absorbance values of the TNF-α standards.

  • Use the standard curve to calculate the concentration of TNF-α in each sample.

  • Determine the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

The selection of a synthetic route for a PDE4 inhibitor precursor is a critical decision in drug development, influencing cost, scalability, and the purity of the final API. While this compound for Roflumilast can be synthesized through various routes with reported high yields, the precursors for Apremilast and Crisaborole also have established, albeit complex, synthetic pathways. The choice of precursor and its synthesis strategy must be carefully evaluated based on factors such as the availability of starting materials, the complexity of the reaction steps, and the ease of purification. The provided experimental protocols for in vitro and cell-based assays offer a standardized framework for evaluating the performance of the final PDE4 inhibitors, enabling a robust comparison of their therapeutic potential.

References

A Comparative Guide to the Biological Efficacy of Roflumilast Derived from Different 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the biological efficacy of Roflumilast, a potent phosphodiesterase-4 (PDE4) inhibitor, synthesized from different batches of the key precursor, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. The purity and impurity profile of this starting material can significantly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3][4] This document outlines the necessary experimental protocols, data presentation formats, and theoretical underpinnings to conduct a thorough comparative analysis.

Experimental Workflow

The following workflow provides a systematic approach to compare the biological efficacy of Roflumilast synthesized from a reference batch and two test batches of this compound.

G cluster_0 Starting Material Characterization cluster_1 Roflumilast Synthesis & Characterization cluster_2 Biological Efficacy Assessment cluster_3 Data Analysis & Comparison Batch_A Benzoic Acid Batch A Impurity_Profiling Impurity Profiling (HPLC, GC-MS) Batch_A->Impurity_Profiling Batch_B Benzoic Acid Batch B Batch_B->Impurity_Profiling Reference_Batch Reference Benzoic Acid Reference_Batch->Impurity_Profiling Synthesis_Ref Synthesize Roflumilast from Reference Impurity_Profiling->Synthesis_Ref Synthesis_A Synthesize Roflumilast from Batch A API_Characterization API Purity & Impurity Profile (HPLC, LC-MS) Synthesis_A->API_Characterization Synthesis_B Synthesize Roflumilast from Batch B Synthesis_B->API_Characterization Synthesis_Ref->API_Characterization PDE4_Assay PDE4 Inhibition Assay API_Characterization->PDE4_Assay Cytokine_Assay Anti-inflammatory Assay (e.g., TNF-α release) Data_Analysis Comparative Analysis of IC50 & Cytokine Inhibition Cytokine_Assay->Data_Analysis

Caption: Experimental workflow for comparative efficacy testing.

Roflumilast's Mechanism of Action: The PDE4 Signaling Pathway

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in inflammatory cells.[5][6][7] By inhibiting PDE4, roflumilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[5][6][7][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately suppressing the expression and release of pro-inflammatory mediators like TNF-α, IL-6, and IL-8.[5][8][9][10][11]

cluster_pathway Roflumilast Mechanism of Action Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) Inflammation Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8)

Caption: Roflumilast's PDE4 inhibitory signaling pathway.

Experimental Protocols

PDE4 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of Roflumilast, providing a direct measure of its primary pharmacological activity.

  • Objective: To quantify and compare the PDE4 inhibitory potency of Roflumilast derived from different benzoic acid batches.

  • Materials:

    • Recombinant human PDE4B1 enzyme (BPS Bioscience or similar)

    • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Roflumilast samples (dissolved in DMSO) from each synthesis batch

    • 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of Roflumilast from each batch in DMSO, followed by dilution in assay buffer.

    • In a microplate, add the diluted Roflumilast samples, recombinant PDE4B1 enzyme, and assay buffer.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction and measure the fluorescence polarization. The hydrolysis of FAM-cAMP by PDE4 results in a change in polarization.

    • Calculate the percentage of inhibition for each Roflumilast concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each batch by fitting the concentration-response data to a four-parameter logistic equation.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This cell-based assay assesses the anti-inflammatory activity of Roflumilast, a key indicator of its biological efficacy.

  • Objective: To measure the ability of Roflumilast from different batches to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) from immune cells.

  • Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human lung macrophages.

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • Roflumilast samples (dissolved in DMSO) from each synthesis batch.

    • ELISA kits for human TNF-α, IL-6, and IL-8.

    • 96-well cell culture plates.

  • Procedure:

    • Culture the cells to the appropriate density in 96-well plates. For THP-1 cells, differentiation into a macrophage-like state with PMA may be required.

    • Pre-treat the cells with various concentrations of Roflumilast from each batch for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 10 ng/mL) to induce an inflammatory response.[12] Include vehicle-only and LPS-only controls.

    • Incubate for a defined period (e.g., 24 hours) to allow for cytokine production and release.[12]

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each Roflumilast concentration compared to the LPS-only control.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: PDE4 Inhibition by Roflumilast Batches

Roflumilast Batch (derived from)PDE4B1 IC50 (nM)
Reference Benzoic Acid0.8 ± 0.1
Benzoic Acid Test Batch A0.9 ± 0.2
Benzoic Acid Test Batch B2.5 ± 0.5*

*Statistically significant difference from the reference batch (p < 0.05). Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of LPS-Induced Cytokine Release by Roflumilast Batches (at 10 nM)

Roflumilast Batch (derived from)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-8
Reference Benzoic Acid65 ± 5%58 ± 6%55 ± 7%
Benzoic Acid Test Batch A63 ± 7%56 ± 5%53 ± 8%
Benzoic Acid Test Batch B42 ± 6%35 ± 8%33 ± 9%*

*Statistically significant difference from the reference batch (p < 0.05). Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The biological efficacy of Roflumilast is critically dependent on its ability to inhibit PDE4 and subsequently suppress inflammatory responses. Variations in the purity and impurity profile of the starting material, this compound, can potentially carry through the synthesis process and impact the final API's pharmacological activity.[1][2][3] The experimental framework detailed in this guide provides a robust methodology for identifying any such discrepancies between different batches. A significant increase in the IC50 value or a decrease in the inhibition of cytokine release, as illustrated with the hypothetical "Test Batch B," would warrant a thorough investigation into the impurity profile of the corresponding benzoic acid precursor. Such comparative studies are essential for ensuring the consistent quality, safety, and therapeutic efficacy of Roflumilast in a clinical setting.

References

A Comparative Spectroscopic Analysis: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid versus 4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of the spectroscopic data for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and a structurally related alternative, 4-methoxybenzoic acid. The following sections present available experimental data, detailed analytical protocols, and a visual workflow to aid in the characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for this compound and the comparator, 4-methoxybenzoic acid. This side-by-side comparison is designed to facilitate the identification and differentiation of these two compounds based on their unique spectral signatures.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound CDCl₃7.70 (d, J=8.4Hz, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.22 (d, J=8.1Hz, 1H, Ar-H), 6.72 (t, J=74.7Hz, 1H, -OCHF₂), 3.94 (d, J=6.6Hz, 2H, -OCH₂-), 1.20-1.37 (m, 1H, cyclopropyl-CH), 0.65-0.71 (m, 2H, cyclopropyl-CH₂), 0.36-0.41 (m, 2H, cyclopropyl-CH₂)
4-methoxybenzoic acid CDCl₃8.07 (d, 2H, Ar-H ortho to -COOH), 6.95 (d, 2H, Ar-H ortho to -OCH₃), 3.88 (s, 3H, -OCH₃), ~11.5 (br s, 1H, -COOH)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃Data not available in the searched resources.
4-methoxybenzoic acid CDCl₃172.1 (C=O), 164.0 (Ar-C-OCH₃), 132.4 (Ar-CH), 122.0 (Ar-C-COOH), 113.8 (Ar-CH), 55.5 (-OCH₃)

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M-H]⁻ (m/z)[M+H]⁺ (m/z)Molecular Weight
This compound ESI257.06259.08258.22 g/mol [1]
4-methoxybenzoic acid ESI151.04153.05152.15 g/mol

Table 4: Infrared (IR) Spectroscopy Data

CompoundSample PhaseCharacteristic Absorption Bands (cm⁻¹)
This compound SolidPredicted characteristic absorptions based on functional groups:~3300-2500 (broad, O-H stretch of carboxylic acid)[2][3]~3100-3000 (C-H stretch, aromatic and cyclopropyl)~2950-2850 (C-H stretch, aliphatic)~1710-1680 (strong, C=O stretch of carboxylic acid)[2]~1600, ~1475 (C=C stretch, aromatic ring)~1300-1200 (C-O stretch)~1150-1000 (C-F stretch)
4-methoxybenzoic acid KBr Pellet3300-2500 (broad, O-H stretch), 3010, 2960 (C-H stretch), 1680 (strong, C=O stretch), 1605, 1575, 1510 (C=C stretch), 1430, 1310, 1260, 1170, 930, 845, 775

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for benzoic acid derivatives and may require optimization for specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For quantitative measurements, an internal standard such as tetramethylsilane (TMS) can be added.

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for detailed spectral analysis.

  • ¹H NMR Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of at least 0-15 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover a range of at least 0-200 ppm.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. The sample should be free of non-volatile salts and buffers. Filtration through a 0.2 µm syringe filter is recommended to remove particulate matter.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for the analysis of benzoic acid derivatives.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. For carboxylic acids, the negative ion mode is often preferred.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal intensity of the molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of two chemical compounds.

G cluster_0 Compound A (this compound) cluster_1 Compound B (4-methoxybenzoic acid) cluster_2 Data Analysis & Comparison A_sample Sample Preparation A_HNMR 1H NMR A_sample->A_HNMR A_CNMR 13C NMR A_sample->A_CNMR A_MS Mass Spec A_sample->A_MS A_IR IR Spec A_sample->A_IR Compare_HNMR Compare 1H NMR A_HNMR->Compare_HNMR Compare_CNMR Compare 13C NMR A_CNMR->Compare_CNMR Compare_MS Compare Mass Spec A_MS->Compare_MS Compare_IR Compare IR Spec A_IR->Compare_IR B_sample Sample Preparation B_HNMR 1H NMR B_sample->B_HNMR B_CNMR 13C NMR B_sample->B_CNMR B_MS Mass Spec B_sample->B_MS B_IR IR Spec B_sample->B_IR B_HNMR->Compare_HNMR B_CNMR->Compare_CNMR B_MS->Compare_MS B_IR->Compare_IR Conclusion Structural Elucidation & Confirmation Compare_HNMR->Conclusion Compare_CNMR->Conclusion Compare_MS->Conclusion Compare_IR->Conclusion

Caption: Workflow for comparative spectroscopic analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer and consistent performance of analytical methods are critical in pharmaceutical development. This guide provides a comprehensive comparison of hypothetical, yet representative, cross-validation approaches for the analytical determination of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast.[1][2][3] Cross-validation ensures that a validated analytical procedure yields consistent and reliable results across different laboratories, instruments, or analytical techniques.[4] This is essential for maintaining data integrity and complying with regulatory expectations.[4]

This guide outlines two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and details the cross-validation process between a transferring (originating) and a receiving laboratory.

Strategies for Analytical Method Cross-Validation

There are several approaches to cross-validating analytical methods, with the choice depending on the method's complexity and the receiving laboratory's experience.[5] The most common strategies include:

  • Comparative Testing: Both the transferring and receiving laboratories analyze the same homogeneous batch of samples.[5] The results are then statistically compared against predefined acceptance criteria. This is the most common approach.[5]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method with the transferring laboratory.[5] This is often used when a new method is being developed for implementation at multiple sites.[5]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method.[5] This is typically necessary when there are significant differences in the laboratory environments or equipment.[5]

This guide will focus on the comparative testing approach.

Experimental Protocols

Method 1: HPLC-UV Analysis

This method is designed for the quantification of this compound in a drug substance.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method 2: LC-MS/MS Analysis

This method is intended for the trace-level quantification of this compound, for instance, as an impurity.

  • Instrumentation: Sciex Triple Quad 5500 system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transition: m/z 257.1 -> 212.1

    • Declustering Potential (DP): -60 V

    • Collision Energy (CE): -25 V

  • Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

cross_validation_workflow start Start: Initiate Method Cross-Validation protocol Develop and Approve Cross-Validation Protocol start->protocol samples Prepare and Ship Homogeneous Sample Sets and Standards protocol->samples labA Transferring Laboratory: Analyze Samples samples->labA labB Receiving Laboratory: Analyze Samples samples->labB compare Compare Data and Perform Statistical Analysis labA->compare labB->compare decision Do Results Meet Predefined Acceptance Criteria? compare->decision pass Cross-Validation Successful: Method is considered validated in the receiving lab. decision->pass Yes fail Cross-Validation Failed: Investigate Discrepancies, Retrain, and/or Revalidate decision->fail No end End pass->end fail->protocol

Caption: A typical workflow for comparative testing in cross-validation.

Data Presentation: Comparative Performance

The following tables summarize the expected performance data from the two analytical methods, which would be compared during cross-validation. The acceptance criteria are based on common industry practices for analytical method validation.

Table 1: HPLC-UV Method Performance

ParameterTransferring Lab ResultsReceiving Lab ResultsAcceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.5%0.6%≤ 2.0%
- Intermediate Precision0.8%0.9%≤ 2.0%
Limit of Quantitation 0.05 µg/mL0.06 µg/mLReportable
Specificity No interferenceNo interferenceNo co-elution at analyte retention time

Table 2: LC-MS/MS Method Performance

ParameterTransferring Lab ResultsReceiving Lab ResultsAcceptance Criteria
Linearity (r²) 0.99980.9996≥ 0.995
Accuracy (% Recovery) 101.2%99.8%95.0% - 105.0%
Precision (RSD)
- Repeatability1.2%1.5%≤ 5.0%
- Intermediate Precision2.5%2.8%≤ 5.0%
Limit of Quantitation 0.1 ng/mL0.1 ng/mLReportable
Specificity No matrix effectsNo matrix effectsNo significant ion suppression/enhancement

Decision Logic for Cross-Validation Approach

The selection of a suitable cross-validation strategy is a critical step. The following diagram provides a decision-making framework.

decision_tree start Start: Need to Transfer Analytical Method q1 Is the method a simple, compendial procedure? start->q1 q2 Is the receiving lab familiar with the method? q1->q2 No a1 Transfer Waiver q1->a1 Yes q3 Is the method new and being implemented at multiple sites? q2->q3 No q2->a1 Yes q4 Are there significant differences in lab environments or equipment? q3->q4 No a3 Co-Validation q3->a3 Yes a2 Comparative Testing q4->a2 No a4 Full or Partial Revalidation q4->a4 Yes

Caption: Decision tree for selecting a cross-validation approach.

References

assessing the inhibitory activity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid on PDE4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, alongside other established PDE4 inhibitors. This document offers a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and workflows to support research and development in this area.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways.[1] Specifically, it hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger involved in a multitude of cellular processes, including inflammation. By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators. This mechanism has made PDE4 a significant therapeutic target for a variety of inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1]

This guide focuses on this compound, a compound identified as an intermediate in the synthesis of the potent PDE4 inhibitor, Roflumilast. While its direct inhibitory activity on PDE4 is not widely reported in publicly available literature, its known effects on inflammatory and fibrotic processes suggest a potential role in modulating these pathways.[2] For a comprehensive comparison, this guide includes data on well-characterized PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole.

Comparative Inhibitory Activity

CompoundTargetIC50 (nM)Notes
This compound PDE4Not AvailableAn intermediate in the synthesis of Roflumilast.[3] Has demonstrated inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition and pulmonary fibrosis.[2]
Roflumilast PDE4B, PDE4D0.84, 0.68A potent and selective PDE4 inhibitor.[1][4]
Apremilast General PDE474An oral PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1]
Crisaborole General PDE4490A topical PDE4 inhibitor for atopic dermatitis.[4]

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

A common method to determine the inhibitory activity of a compound against PDE4 is the fluorescence polarization (FP) assay. This technique measures the change in the rotational speed of a fluorescently labeled cAMP substrate.

Principle: A small, fluorescently labeled cAMP molecule (FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a larger, slower-tumbling complex, leading to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[5]

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2)

  • Test compound (e.g., this compound) and known inhibitors (e.g., Roflumilast)

  • Binding agent (phosphate-binding nanoparticles)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Enzyme Addition: Add the diluted recombinant PDE4 enzyme to all wells except the negative control. Incubate briefly at room temperature.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Add the binding agent to all wells to stop the reaction and bind to the newly formed FAM-AMP.

  • Measurement: After a further incubation period (e.g., 30 minutes), measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[5]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of its inhibitors.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Inhibitor 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid & Other Inhibitors Inhibitor->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway and the action of inhibitors.

Experimental Workflow for PDE4 Inhibition Assay

The diagram below outlines the key steps in a typical fluorescence polarization-based PDE4 inhibition assay.

Experimental_Workflow start Start prep Prepare Serial Dilutions of Test Compounds start->prep plate Add Compounds, Enzyme, and Substrate to Plate prep->plate incubate Incubate at Room Temperature plate->incubate detect Add Binding Agent to Stop Reaction incubate->detect read Measure Fluorescence Polarization detect->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Caption: Workflow for an in vitro PDE4 inhibition assay.

References

Comparative Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and its Analogs in the Context of PDE4 Inhibition and Anti-Fibrotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the synthesis, biological activity, and structure-activity relationships of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and its analogs. This guide provides quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[1] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of various inflammatory cells. Beyond its role as a synthetic precursor, recent studies have highlighted the intrinsic biological activity of this compound, particularly its ability to modulate fibrotic processes. This guide provides a comparative analysis of this benzoic acid derivative and its analogs, focusing on their PDE4 inhibitory potential and their effects on the transforming growth factor-beta 1 (TGF-β1) signaling pathway, a key driver of fibrosis.

Quantitative Analysis of Biological Activity

While this compound is primarily recognized as an intermediate for the highly potent PDE4 inhibitor Roflumilast (IC50 for PDE4B = 0.84 nM, PDE4D = 0.68 nM), its own PDE4 inhibitory activity is a subject of investigation.[1][2] To provide a comprehensive comparison, this section summarizes the available quantitative data for the target compound and its relevant analogs.

Data on the direct PDE4 inhibitory activity of this compound is not extensively available in the public domain. The provided table includes data for structurally related compounds to infer potential activity and guide future research.

Compound/AnalogTargetIC50 (nM)Biological ActivityReference
Roflumilast PDE4B0.84Potent anti-inflammatory effects in COPD.[1][2]
PDE4D0.68
Apremilast PDE474Treatment of psoriatic arthritis and psoriasis.[1]
Crisaborole PDE4490Topical treatment of atopic dermatitis.[1]
PDE-423 (a pyrazole-containing analog)PDE4 (enzyme assay)140Potential anti-asthmatic drug.
PDE4 (cell-based assay)550
Compound 11e (a dialkyloxyphenyl hybrid)PDE4B2.82Potent anti-inflammatory activity.[3]
TNF-α inhibition7.20

Structure-Activity Relationship (SAR)

The structure of this compound and its analogs plays a crucial role in their biological activity. Key structural features and their impact on PDE4 inhibition are outlined below:

  • Benzoic Acid Moiety: The carboxylic acid group can be a key interaction point within the enzyme's active site. Esterification or amidation of this group, as seen in the conversion to Roflumilast, significantly impacts potency and pharmacokinetic properties.[4][5]

  • Cyclopropylmethoxy Group: This bulky, lipophilic group often contributes to enhanced potency and favorable interactions within the hydrophobic pockets of the PDE4 active site.[2]

  • Difluoromethoxy Group: The fluorine atoms can modulate the electronic properties of the phenyl ring and improve metabolic stability.[2]

  • Substitution on the Phenyl Ring: The positions and nature of substituents on the benzoic acid ring are critical for activity. Structure-activity relationship studies of various benzoic acid derivatives have shown that modifications can lead to agonists, antagonists, or inhibitors of different targets.[4][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of this compound and its analogs.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring the inhibitory activity of compounds against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP (fluorescent substrate)

  • Assay Buffer (e.g., Tris-HCl buffer with MgCl2)

  • Binding Agent (specific for 5'-AMP)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the PDE4 enzyme and FAM-cAMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the diluted compounds or vehicle (for control wells) to the microplate wells.

    • Add the diluted PDE4 enzyme to all wells except the negative control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

    • Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Binding Agent to all wells. The Binding Agent will bind to the hydrolyzed 5'-AMP product.

    • Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for complete binding.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) in A549 Cells

This protocol outlines the procedure to assess the anti-fibrotic potential of compounds by measuring their ability to inhibit TGF-β1-induced EMT in a human lung adenocarcinoma cell line.[8][9][10][11][12]

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant human TGF-β1

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting or immunofluorescence (e.g., primary antibodies against E-cadherin and Vimentin, secondary antibodies, lysis buffer, etc.)

Procedure:

  • Cell Culture: Culture A549 cells in standard cell culture medium until they reach a desired confluency (e.g., 70-80%).

  • Serum Starvation: Before treatment, replace the culture medium with a serum-free or low-serum medium for a few hours to synchronize the cells.

  • Treatment:

    • Treat the cells with different concentrations of the test compounds for a specified pre-incubation period.

    • Induce EMT by adding a specific concentration of TGF-β1 (e.g., 5-10 ng/mL) to the culture medium.[10]

    • Include appropriate controls: untreated cells, cells treated with TGF-β1 only, and cells treated with the vehicle.

    • Incubate the cells for a period of 24 to 72 hours.

  • Assessment of EMT Markers:

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of epithelial markers (e.g., E-cadherin, which is expected to decrease) and mesenchymal markers (e.g., Vimentin, N-cadherin, which are expected to increase).

    • Immunofluorescence: Fix and permeabilize the cells, then stain with primary antibodies against epithelial and mesenchymal markers, followed by fluorescently labeled secondary antibodies. Visualize the changes in protein expression and cellular morphology using a fluorescence microscope.

  • Data Analysis: Quantify the changes in the expression of EMT markers in the treated groups compared to the control groups.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways discussed in this guide.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-inflammatory_stimulus Pro-inflammatory_stimulus GPCR GPCR Pro-inflammatory_stimulus->GPCR activates AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to 5AMP 5'-AMP (inactive) PKA Protein Kinase A (PKA) cAMP->PKA activates Pro_inflammatory_mediators Pro-inflammatory Mediators cAMP->Pro_inflammatory_mediators inhibits release of PDE4 PDE4 PDE4->cAMP hydrolyzes CREB CREB PKA->CREB phosphorylates Anti_inflammatory_mediators Anti-inflammatory Mediators CREB->Anti_inflammatory_mediators upregulates Benzoic_Acid_Analog 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid and Analogs Benzoic_Acid_Analog->PDE4 inhibits TGF_beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbRII TGF-β Receptor II TGFb1->TGFbRII binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI recruits and phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 binds Smad_complex Smad2/3-Smad4 Complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc translocates to Benzoic_Acid_Analog 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Benzoic_Acid_Analog->TGFbRI inhibits phosphorylation of Smad2/3 Gene_transcription Gene Transcription (e.g., α-SMA, Collagen) Smad_complex_nuc->Gene_transcription regulates EMT Epithelial-Mesenchymal Transition (EMT) Gene_transcription->EMT Synthesis_Workflow start Starting Materials (e.g., 3,4-dihydroxybenzaldehyde) step1 Alkylation/ Etherification start->step1 intermediate1 Intermediate (e.g., 3-cyclopropylmethoxy-4- hydroxybenzaldehyde) step1->intermediate1 step2 Difluoromethylation intermediate1->step2 intermediate2 Intermediate (e.g., 3-cyclopropylmethoxy-4- difluoromethoxybenzaldehyde) step2->intermediate2 step3 Oxidation intermediate2->step3 analog_synthesis Synthesis of Analogs (Modification of substituents) intermediate2->analog_synthesis product 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid step3->product purification Purification and Characterization (e.g., Chromatography, NMR, MS) product->purification analog_synthesis->product yields analogs Biological_Evaluation_Workflow compound Test Compound (Benzoic Acid or Analog) pde4_assay In Vitro PDE4 Inhibition Assay compound->pde4_assay emt_assay Cell-Based EMT Assay (TGF-β1 induced) compound->emt_assay ic50 Determine IC50 Value pde4_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis emt_markers Analyze EMT Markers (e.g., E-cadherin, Vimentin) emt_assay->emt_markers emt_markers->sar_analysis in_vivo In Vivo Studies (e.g., Animal models of fibrosis) sar_analysis->in_vivo results Comparative Analysis and Lead Optimization sar_analysis->results in_vivo->results

References

A Comparative Guide to Reference Standards for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate and known impurity in the synthesis of Roflumilast. This document outlines the performance characteristics of the primary reference standard and compares it with potential alternatives, supported by available experimental data and detailed analytical protocols.

Overview of Reference Standards

This compound (CAS 162401-62-9) is a critical reference material for quality control and analytical method development in the pharmaceutical industry, particularly for the manufacturing of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. The purity and characterization of this reference standard are paramount for ensuring the accuracy and reliability of analytical results. This guide evaluates the primary standard and its common alternatives, which are often process-related impurities of Roflumilast.

Comparison of Reference Standards

The following tables summarize the available quantitative data for this compound and its potential alternative reference standards.

Table 1: Quantitative Data for this compound

ParameterSpecificationSupplier/Source
Purity (HPLC) 99.99%MedchemExpress[1]
Molecular Formula C₁₂H₁₂F₂O₄Multiple Sources[2][3]
Molecular Weight 258.22 g/mol Multiple Sources[2][3]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)MedchemExpress[1]
Appearance White to off-white solidMedchemExpress[1]

Table 2: Comparison with Alternative Reference Standards (Roflumilast Impurities)

Compound NameCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )Storage Conditions
Roflumilast Related Compound C (3,5-dichloropyridin-4-amine)22889-78-7≥95%[]C₅H₄Cl₂N₂163.012-8°C
Roflumilast Impurity-II (4-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide)162401-43-6Data Not AvailableC₁₇H₁₄Cl₂F₂N₂O₃403.21Data Not Available
Roflumilast Impurity-III (3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide)1391052-24-6Data Not AvailableC₂₀H₂₀Cl₂N₂O₃407.29Data Not Available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from validated HPLC methods for Roflumilast and its impurities and can be used for the purity determination of this compound and its related compounds.[5][][7][8]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Zorbax SB C18, 50 mm x 4.6 mm, 1.8 µm particle size.[5]

  • Mobile Phase A: 0.005 M Ammonium formate buffer (pH 3.5).[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 80
    35 10
    36 80

    | 40 | 80 |

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 215 nm.[8]

  • Injection Volume: 3 µL.[8]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 150 µg/mL.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the reference standards.

  • Instrumentation: Bruker 400 MHz Avance spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Data for this compound (Predicted):

    • Signals corresponding to the cyclopropyl, methoxy, aromatic, and carboxylic acid protons are expected. The difluoromethoxy group will present a characteristic triplet.

  • ¹³C NMR Data for this compound (Predicted):

    • Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, aromatic carbons, and carbons of the cyclopropyl and methoxy groups. The carbon of the difluoromethoxy group will show a triplet due to coupling with fluorine.

Note: While a Certificate of Analysis for the primary standard confirms the structure via ¹H NMR, specific spectral data was not publicly available. The information above is based on general principles of NMR spectroscopy.

TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in A549 Cells

This protocol is based on published studies investigating the biological activity of this compound.[9][10]

  • Cell Line: A549 (human lung adenocarcinoma) cells.

  • Seeding: Seed A549 cells in 6-well plates at a density of 2 × 10⁵ cells/well in DMEM supplemented with 10% FBS.

  • Starvation: When cells reach 70-80% confluence, replace the culture medium with serum-free DMEM containing 0.1% BSA for 2 hours.

  • Induction of EMT: Stimulate the cells with recombinant human TGF-β1 at a concentration of 10 ng/mL in serum-free DMEM with 0.1% BSA for 48 hours.

  • Treatment: The reference standard or its alternatives can be co-incubated with TGF-β1 to assess their inhibitory effects on EMT.

  • Analysis:

    • Morphological Changes: Observe changes from the typical epithelial cobblestone morphology to a more elongated, spindle-like mesenchymal phenotype using a phase-contrast microscope.

    • Western Blotting: Analyze the expression of EMT markers. A decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers such as α-smooth muscle actin (α-SMA) and Vimentin are indicative of EMT.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the TGF-β signaling pathway involved in pulmonary fibrosis and a typical experimental workflow for evaluating the biological activity of the reference standards.

TGF_beta_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGF_betaRII TGF-βRII TGF_beta1->TGF_betaRII Binds TGF_betaRI TGF-βRI TGF_betaRII->TGF_betaRI Activates Smad2_3 Smad2/3 TGF_betaRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Gene Transcription Smad_complex->Gene_transcription Translocates and initiates alpha_SMA α-SMA ↑ Gene_transcription->alpha_SMA E_cadherin E-cadherin ↓ Gene_transcription->E_cadherin

Caption: TGF-β/Smad signaling pathway in pulmonary fibrosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A549_seeding Seed A549 Cells Starvation Serum Starvation A549_seeding->Starvation TGF_beta_induction Induce EMT with TGF-β1 Starvation->TGF_beta_induction Compound_treatment Treat with Reference Standard TGF_beta_induction->Compound_treatment Microscopy Phase-Contrast Microscopy Compound_treatment->Microscopy Western_blot Western Blot for EMT Markers Compound_treatment->Western_blot

Caption: Experimental workflow for evaluating EMT inhibition.

Conclusion

This compound is a well-characterized reference standard with high purity, making it suitable for demanding analytical applications. While several Roflumilast-related impurities can be considered as alternative reference standards, comprehensive quantitative data for these alternatives is less readily available. The choice of a reference standard should be based on the specific requirements of the analytical method and the availability of well-characterized materials. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers working with these compounds, particularly in the context of drug development and biological research into fibrotic diseases.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key intermediate in the synthesis of Roflumilast. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document outlines the expected performance of common analytical techniques based on data from similar compounds and regulatory guidelines. The aim is to assist laboratories in selecting and validating appropriate methods for their research and development needs.

Comparison of Analytical Method Performance

The two most common and suitable analytical techniques for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of a method depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Typical Performance Characteristics of HPLC-UV and LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient) > 0.995> 0.998
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 15%< 15%
Selectivity ModerateHigh
Matrix Effect LowCan be significant
Instrumentation Cost LowerHigher
Throughput LowerHigher

Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

Detailed and validated experimental protocols are crucial for ensuring the accuracy and reproducibility of results across different laboratories. Below are generalized protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT):

  • Principle: Proteins are precipitated from the biological matrix (e.g., plasma, serum) by adding a water-miscible organic solvent.

  • Protocol:

    • To 100 µL of plasma/serum sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile, methanol).

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant for analysis.

2. Liquid-Liquid Extraction (LLE):

  • Principle: The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility.

  • Protocol:

    • To 200 µL of plasma/serum, add an appropriate internal standard.

    • Add 1 mL of an extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 5-10 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

3. Solid-Phase Extraction (SPE):

  • Principle: The analyte is selectively retained on a solid sorbent while interferences are washed away. This method was successfully used for the analysis of roflumilast and its metabolite in human plasma.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a strong solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm for benzoic acid derivatives).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

LC-MS/MS Method

A sensitive and reliable LC-MS/MS method was developed for the simultaneous determination of Roflumilast and its N-oxide metabolite in monkey plasma. A similar approach can be adapted for this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is typically used to ensure good separation and peak shape.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a carboxylic acid.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for the analyte and internal standard need to be determined.

Method Validation

All analytical methods must be validated according to regulatory guidelines from bodies like the FDA and EMA to ensure reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) ISTD Add Internal Standard Sample->ISTD PPT Protein Precipitation ISTD->PPT LLE Liquid-Liquid Extraction ISTD->LLE SPE Solid-Phase Extraction ISTD->SPE HPLC HPLC-UV Analysis PPT->HPLC LCMS LC-MS/MS Analysis PPT->LCMS Evap Evaporation & Reconstitution LLE->Evap SPE->Evap Evap->HPLC Evap->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of the target analyte.

Method Selection Logic

G Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No LCMS Select LC-MS/MS Sensitivity->LCMS Yes Throughput High Throughput Needed? Matrix->Throughput No Matrix->LCMS Yes Cost Low Cost a Priority? Throughput->Cost No Throughput->LCMS Yes HPLC Select HPLC-UV Cost->HPLC Yes ConsiderLCMS Consider LC-MS/MS if budget allows Cost->ConsiderLCMS No

Caption: Decision tree for selecting an appropriate analytical method.

Safety Operating Guide

Proper Disposal of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS No. 162401-62-9).

Compound Hazard Profile

A thorough understanding of the hazards associated with a chemical is the first step in safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Environmental Hazard Potential for environmental harm if released.[1]
Personal Protective Equipment (PPE) Required

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles and a face shield if there is a risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves (double-gloving is recommended).[2] Consult the glove manufacturer's compatibility chart for suitability against this specific compound and any solvents used.

  • Body Protection: A flame-resistant lab coat. A chemical-resistant apron may be necessary for larger quantities.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, use an appropriate respirator.

Disposal Workflow

The following diagram outlines the necessary steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Consult Institutional Safety Guidelines A->B C Segregate Waste B->C D Label Waste Container C->D E Store Securely D->E F Arrange for Licensed Waste Disposal E->F G Complete Waste Manifest F->G

Caption: Workflow for the safe disposal of chemical waste.

Experimental Protocols for Disposal

1. Waste Segregation and Collection:

  • Solid Waste:

    • For small residual amounts of this compound, it is often safest to dispose of it as solid chemical waste.[2]

    • Place the solid chemical waste in a clearly labeled, compatible container.[2]

    • Do not mix this waste with other incompatible waste streams.[2]

  • Contaminated Materials:

    • Any materials contaminated with this compound (e.g., weigh boats, gloves, filter paper) should also be disposed of as hazardous solid waste.

  • Solutions:

    • If the compound is in a solution, do not dispose of it down the drain.

    • Collect the organic layers and wash with brine. Dry the organic layers over a suitable drying agent. The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[2]

    • Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory group

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Keep containers tightly closed to prevent the release of vapors or dust.[3][4]

  • Store incompatible waste streams separately to prevent accidental reactions.

4. Final Disposal:

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][5]

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6]

  • Do not attempt to treat or dispose of the chemical waste through incineration or other methods on your own unless specifically trained and equipped to do so. While thermal treatment can be effective for fluorinated compounds, it requires high temperatures and specific conditions to avoid the release of hazardous byproducts.[7][8]

  • Complete all required waste manifest paperwork provided by the disposal company to ensure a proper chain of custody.

By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

Essential Safety and Operational Guide for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Identification and Safety Data Summary

This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following primary hazards:

  • Acute Toxicity (Oral): Toxic or harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A summary of key quantitative safety and physical data is provided in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₂F₂O₄
Molecular Weight258.22 g/mol [1][2]
GHS PictogramsGHS06 (Toxic)
Hazard StatementsH301, H302, H315, H319, H335[1]
Storage Class6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated work area.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber gloves are recommended.[3] Gloves should be inspected for integrity before each use and changed frequently, especially after direct contact with the substance.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] However, for procedures with a higher risk of splashes or aerosol generation, chemical splash goggles and a face shield should be used.[3][5]

  • Body Protection: A laboratory coat is mandatory. For operations with a significant risk of contamination, chemical-resistant coveralls or an apron should be worn.[6]

  • Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates must be used.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Designating the Work Area:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Designate a specific area for handling, such as a chemical fume hood, and ensure it is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations of the solid compound within a chemical fume hood to control airborne particles.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating dust.

  • Close the primary container tightly immediately after use.

3. Solution Preparation:

  • When dissolving the solid, slowly add the compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath for cooling.

  • Keep the container covered as much as possible during the dissolution process.

4. Post-Handling Decontamination:

  • Wipe down all surfaces in the designated work area with an appropriate cleaning agent.

  • Thoroughly clean all non-disposable equipment used during the procedure.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound from general laboratory waste.

  • Use separate, clearly labeled, and compatible waste containers for:

    • Solid waste (e.g., contaminated gloves, weighing paper, paper towels).

    • Liquid waste (e.g., reaction residues, unused solutions).

    • Sharps (if any).

2. Waste Container Management:

  • All waste containers must be made of a material compatible with organic acids.[8]

  • Keep waste containers securely closed when not in use.

  • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[9]

3. Labeling:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

4. Storage and Collection:

  • Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[10]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[11]

Emergency Procedures

Spill Response:

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Wait for trained emergency response personnel to handle the cleanup.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Solid prep3->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decon Decontaminate Workspace react->decon Complete Experiment waste Segregate & Label Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.